6-(Benzyloxy)hexan-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-phenylmethoxyhexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c14-10-6-1-2-7-11-15-12-13-8-4-3-5-9-13/h3-5,8-9,14H,1-2,6-7,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSYZEGXVQMCSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382812 | |
| Record name | 6-benzyloxy-1-hexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71126-73-3 | |
| Record name | 6-benzyloxy-1-hexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-(Benzyloxy)hexan-1-ol: Properties, Synthesis, and Applications for the Research Scientist
This guide provides a comprehensive technical overview of 6-(benzyloxy)hexan-1-ol, a bifunctional organic molecule of interest to researchers in synthetic chemistry and drug development. By leveraging its unique combination of a terminal primary alcohol and a benzyl ether, this compound serves as a versatile building block and intermediate. This document will delve into its chemical and physical properties, provide a detailed synthetic protocol, explore its characteristic spectroscopic signatures, and discuss its potential applications in the pharmaceutical sciences.
Core Chemical and Physical Properties
6-(Benzyloxy)hexan-1-ol is a colorless to light yellow liquid at room temperature. Its structure, featuring a flexible hexyl chain capped by a hydrophilic alcohol and a lipophilic benzyloxy group, imparts amphiphilic character, influencing its solubility and reactivity.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀O₂ | [1] |
| Molecular Weight | 208.3 g/mol | [1] |
| CAS Number | 71126-73-3 | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 154-158 °C at 2.5 Torr | [1] |
| Density | 0.9947 g/cm³ at 25 °C | [1] |
| Predicted pKa | 15.18 ± 0.10 | [1] |
| Storage | 2-8 °C, sealed in a dry environment | [1] |
Synthesis of 6-(Benzyloxy)hexan-1-ol: A Practical Approach
The most direct and widely applicable method for the preparation of 6-(benzyloxy)hexan-1-ol is the Williamson ether synthesis. This reliable Sₙ2 reaction involves the mono-O-benzylation of 1,6-hexanediol. The key to a successful monosubstitution is the use of a stoichiometric amount of a suitable base and the diol, with the benzyl halide as the limiting reagent.
Experimental Protocol: Williamson Ether Synthesis
This protocol is a representative procedure for the synthesis of 6-(benzyloxy)hexan-1-ol.
Materials:
-
1,6-Hexanediol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1,6-hexanediol (1.2 equivalents) and anhydrous THF. Stir the mixture under a nitrogen atmosphere until the diol is fully dissolved.
-
Deprotonation: Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution at 0 °C (ice bath). Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas will be evolved during this step.
-
Benzylation: Cool the reaction mixture back to 0 °C. Dissolve benzyl bromide (1.0 equivalent) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the benzyl bromide solution dropwise to the reaction mixture over 30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and add water and ethyl acetate. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure 6-(benzyloxy)hexan-1-ol.
Chemical Reactivity and Applications in Drug Development
The chemical utility of 6-(benzyloxy)hexan-1-ol stems from its two distinct functional groups, which can be manipulated selectively.
Reactions of the Hydroxyl Group:
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of standard reagents (e.g., PCC, DMP, TEMPO, or Jones reagent). This opens up a pathway to a wide range of carbonyl derivatives.
-
Esterification and Etherification: The alcohol can be readily converted to esters or other ethers, allowing for the introduction of diverse functionalities.
-
Conversion to Leaving Groups: The hydroxyl group can be transformed into a good leaving group (e.g., tosylate, mesylate, or halide) to facilitate nucleophilic substitution reactions.
Reactions of the Benzyl Ether:
-
Deprotection: The benzyl ether is a robust protecting group that is stable to a wide range of reaction conditions but can be readily cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C). [3]This orthogonality makes it highly valuable in multi-step synthesis.
-
Stability: The benzyl ether is stable to most non-reducing acids and bases, allowing for a wide array of chemical transformations to be performed on the alcohol terminus without affecting the ether. [3] Applications in Medicinal Chemistry:
While direct applications of 6-(benzyloxy)hexan-1-ol in marketed drugs are not prominent, its structural motifs are highly relevant in drug discovery.
-
Linker Moiety: The six-carbon chain can serve as a flexible linker to connect a pharmacophore to another functional group, such as a solubilizing group, a targeting moiety, or a solid support for combinatorial chemistry.
-
Scaffold for Analog Synthesis: The molecule is an excellent starting point for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies. By modifying the alcohol and/or the aromatic ring of the benzyl group, chemists can systematically probe the chemical space around a lead compound. For instance, O-benzyl derivatives have been explored as antimicrobial agents. [4]* Prodrug Strategies: The benzyl ether can be used as a cleavable promoiety in prodrug design, which can be removed in vivo to release the active parent drug containing a free hydroxyl group.
Safety and Handling
6-(Benzyloxy)hexan-1-ol should be handled with standard laboratory precautions.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
6-(Benzyloxy)hexan-1-ol is a valuable and versatile chemical intermediate with properties that make it highly useful for researchers in organic synthesis and medicinal chemistry. Its straightforward synthesis, well-defined spectroscopic characteristics, and the orthogonal reactivity of its functional groups provide a solid foundation for its use in the construction of more complex molecular architectures. As the demand for novel chemical entities in drug discovery continues to grow, the utility of such well-defined building blocks will undoubtedly increase.
References
-
Organic Chemistry Portal. Benzyl Ethers. [Link]
- Google Patents. US8962894B2 - Process for preparing 1, 6-hexanediol.
-
Gomba, L., et al. (2024). Synthesis and medicinal chemical characterisation of antiproliferative O,N-functionalised isopulegol derivatives. PMC. [Link]
-
Chemistry LibreTexts. (2019). 4.4 Solubility. [Link]
-
MDPI. (2021). Novel (+)-Neoisopulegol-Based O-Benzyl Derivatives as Antimicrobial Agents. [Link]
-
Supporting Information. Synthesis of 6-bromohexan-1-ol. [Link]
-
Pearson+. Benzyl ethers make excellent protecting groups according to the g.... [Link]
-
Dow. Glycol Ethers Properties & Examples, Organic Solvents. [Link]
-
ResearchGate. Reactions of benzyl alcohol under different reaction conditions. [Link]
-
Vanderbilt University. Functional Group Transformations in Derivatives of 6‑Oxoverdazyl. [Link]
-
YouTube. Mass Spectrometry Fragmentation Part 1. [Link]
-
University of California, Irvine. Alcohol Protecting Groups. [Link]
-
PubMed. Pharmaceutical applications of the benzylisoquinoline alkaloids from Argemone mexicana L. [Link]
-
YouTube. Solubility of Organic Compounds. [Link]
-
ORBi. SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL) - ORBi. [Link]
-
Journal of Applied Science & Process Engineering. Chemical Reactivity Descriptors and Molecular Docking Studies of Octyl 6-O-hexanoyl-β-D-glucopyranosides. [Link]
-
Wikipedia. Benzyl alcohol. [Link]
-
ACS Publications. Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. [Link]
-
Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
-
eCampusOntario Pressbooks. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
MDPI. (S,Z)-1,4-Bis(benzyloxy)hexa-3,5-dien-2-ol. [Link]
-
ResearchGate. Infrared spectroscopy of methanol-hexane liquid mixtures. I. Free OH present in minute quantities. [Link]
-
University of Wisconsin-Madison. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
-
ResearchGate. A convenient procedure for the synthesis of O6-benzylguanine derivatives by phase transfer catalysis. [Link]
-
PubChem. 1-Hexanol | C6H14O | CID 8103. [Link]
-
The Royal Society of Chemistry. Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
-
PMC. Interfacial Inversion, Interference, and IR Absorption in Vibrational Sum Frequency Scattering Experiments. [Link]
-
PubMed. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. [Link]
-
Doc Brown's Chemistry. mass spectrum of butan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-butanol image diagram doc brown's advanced organic chemistry revision notes. [Link]
-
DergiPark. Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. [Link]
-
ResearchGate. Figure S2.1. 1 H NMR of (a) 6-mercaptohexanol, and (b).... [Link]
-
ResearchGate. Complete assignments of 1H and 13C NMR resonances of oleanolic acid, 18a-oleanolic acid, ursolic acid and their 11-oxo derivatives. [Link]
-
YouTube. Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. [Link]
Sources
An In-depth Technical Guide to the Selective Monobenzylation of 1,6-Hexanediol
Introduction: The Challenge of Selective Functionalization
In the realm of organic synthesis, particularly in the development of pharmaceuticals and advanced materials, the precise modification of molecules is paramount. Symmetrical diols, such as 1,6-hexanediol, are valuable bifunctional building blocks. However, their symmetry presents a significant challenge: achieving selective monofunctionalization. Standard synthetic approaches often yield a statistical mixture of unreacted diol, the desired mono-substituted product, and the undesired di-substituted byproduct, leading to complicated purification and reduced yields.[1][2]
This guide provides a comprehensive, field-proven protocol for the highly selective monobenzylation of 1,6-hexanediol to produce 6-(benzyloxy)hexan-1-ol. We will move beyond a simple recitation of steps to explore the underlying mechanistic principles that ensure high selectivity, focusing on a silver(I) oxide-mediated method. This approach offers a robust and efficient solution to a classic synthetic problem.[3]
Principle of the Reaction: Overcoming Statistical Substitution
The formation of the benzyl ether proceeds via a mechanism analogous to the Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide.[4][5][6] The primary challenge in the monobenzylation of a symmetrical diol is preventing the second hydroxyl group from reacting after the first has been etherified.
Traditional methods using strong bases like sodium hydride (NaH) tend to produce mixtures because the mono-alkoxide and the diol have similar acidities, leading to a competitive equilibrium and subsequent reaction of both species. The key to selectivity is to differentiate the two hydroxyl groups.
The recommended protocol utilizes silver(I) oxide (Ag₂O) to achieve remarkable selectivity. The proposed mechanism involves the coordination of the silver ion to both oxygen atoms of the diol. This coordination not only increases the acidity of one hydroxyl group, facilitating its deprotonation, but also sterically shields the other, directing the alkylation to a single site.[3] This chelation-controlled strategy is the cornerstone of this high-yield, selective transformation.
Experimental Protocol: Silver(I) Oxide-Mediated Monobenzylation
This section details the step-by-step methodology for the selective synthesis of 6-(benzyloxy)hexan-1-ol.
Materials and Reagents
Quantitative data for the reaction are summarized in the table below.
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents | Role |
| 1,6-Hexanediol | C₆H₁₄O₂ | 118.17 | 1.18 g | 10.0 | 1.0 | Substrate |
| Silver(I) Oxide | Ag₂O | 231.74 | 3.48 g | 15.0 | 1.5 | Mediator/Base |
| Benzyl Bromide | C₇H₇Br | 171.04 | 1.30 mL | 11.0 | 1.1 | Benzylating Agent |
| Dichloromethane | CH₂Cl₂ | 84.93 | 50 mL | - | - | Solvent |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,6-hexanediol (1.18 g, 10.0 mmol) and silver(I) oxide (3.48 g, 15.0 mmol).
-
Solvent Addition: Add 50 mL of dichloromethane (CH₂Cl₂) to the flask. The resulting mixture will be a suspension.
-
Addition of Benzylating Agent: Add benzyl bromide (1.30 mL, 11.0 mmol) to the suspension at room temperature with vigorous stirring.
-
Reaction Monitoring: Protect the reaction from light by wrapping the flask in aluminum foil (silver salts are light-sensitive). Allow the reaction to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The product, 6-(benzyloxy)hexan-1-ol, will have an Rf value between that of the starting diol (baseline) and the dibenzylated byproduct.
-
Workup - Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver salts. Wash the filter cake with additional dichloromethane (2 x 20 mL) to ensure all product is collected.
-
Workup - Extraction: Combine the filtrates and transfer to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1M HCl solution, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel. A gradient elution starting with 9:1 Hexanes:Ethyl Acetate and gradually increasing to 7:3 Hexanes:Ethyl Acetate is typically effective at separating the desired monobenzylated product from unreacted starting material and the dibenzylated side product.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford 6-(benzyloxy)hexan-1-ol as a colorless oil. A typical yield is in the range of 80-90%.
Mechanistic and Workflow Visualizations
Reaction Mechanism
The diagram below illustrates the proposed mechanism for the selective monobenzylation reaction mediated by silver(I) oxide.
Caption: Summary of the experimental workflow for synthesis and purification.
Characterization of 6-(Benzyloxy)hexan-1-ol
Confirmation of the product's identity and purity is achieved through standard spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the benzyl group (a multiplet around 7.2-7.4 ppm for the 5 aromatic protons and a singlet around 4.5 ppm for the two benzylic protons -CH₂-Ph). The protons on the carbons adjacent to the oxygens will also be distinct: a triplet around 3.6 ppm for the -CH₂-OH and a triplet around 3.5 ppm for the -CH₂-OBn. The remaining methylene protons of the hexyl chain will appear as multiplets between 1.3 and 1.7 ppm. [7]* ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for each of the unique carbon atoms. Expect aromatic signals between 127-138 ppm, and aliphatic signals between 25-73 ppm. The benzylic carbon will be around 73 ppm, the carbon bearing the free hydroxyl will be around 63 ppm, and the carbon attached to the benzyl ether oxygen will be around 70 ppm.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The spectrum will exhibit a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretch of the alcohol group. A sharp peak around 1100 cm⁻¹ indicates the C-O ether linkage. C-H stretches for the alkyl chain and aromatic ring will also be present.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would show a peak corresponding to the mass of the product plus a sodium or proton adduct (e.g., [M+Na]⁺ or [M+H]⁺). For 6-(benzyloxy)hexan-1-ol (C₁₃H₂₀O₂), the molecular weight is 208.30 g/mol .
Conclusion and Field Insights
The selective monobenzylation of symmetrical diols is a critical transformation for building complex molecular architectures. While seemingly straightforward, achieving high selectivity requires a nuanced approach that moves beyond stoichiometric control. The silver(I) oxide-mediated protocol described herein represents a robust, reliable, and high-yielding method that leverages chelation to direct the reactivity of a single hydroxyl group. This self-validating system consistently provides the desired monobenzylated product with minimal formation of byproducts, simplifying purification and maximizing efficiency. For researchers in drug development and materials science, mastering such selective transformations is key to accelerating discovery and innovation.
References
- CN110981691A - Method for synthesizing 1, 6-hexanediol by using monosaccharide - Google P
- US8962894B2 - Process for preparing 1, 6-hexanediol - Google P
-
Williamson ether synthesis – Knowledge and References - Taylor & Francis. (URL: [Link])
-
1,6-Hexanediol Is Inducing Homologous Recombination by Releasing BLM from Assemblysomes in Drosophila melanogaster - MDPI. (URL: [Link])
-
One-stage synthesis of 1,6-hexanediol from n-hexane. - ResearchGate. (URL: [Link])
-
Production of 1,6-hexanediol from tetrahydropyran-2-methanol by dehydration–hydration and hydrogenation - Green Chemistry (RSC Publishing). (URL: [Link])
-
Williamson ether synthesis - Wikipedia. (URL: [Link])
-
PRODUCTION OF 1,6-HEXANEDIOL - European Patent Office - EP 2593418 B1 - EPO. (URL: [Link])
-
Recent progress in selective functionalization of diols via organocatalysis - RSC Publishing. (URL: [Link])
-
Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles | ACS Omega - ACS Publications. (URL: [Link])
- WO2008058902A2 - Process for regioselective mono-tosylation of diols - Google P
-
Deoxygenative ortho-Benzylation of Aryl Iodides with Benzyl Alcohol via Palladium/Norbornene Cooperative Catalysis | Request PDF - ResearchGate. (URL: [Link])
-
Direct One-Step Mono-Functionalization of Symmetrical 1,2-Diols - ResearchGate. (URL: [Link])
-
One-pot biosynthesis of 1,6-hexanediol from cyclohexane by de novo designed cascade biocatalysis | Request PDF - ResearchGate. (URL: [Link])
-
One-pot biosynthesis of 1,6-hexanediol from cyclohexane by de novo designed cascade biocatalysis - Green Chemistry (RSC Publishing). (URL: [Link])
-
Production of 1,6-hexanediol and 1,5-pentanediol from Biomass-derived Feedstocks over Heterogeneous Catalysts - University of Wisconsin–Madison. (URL: [Link])
-
Silver(I) Oxide Mediated Highly Selective Monotosylation of Symmetrical Diols. Application to the Synthesis of Polysubstituted Cyclic Ethers | Request PDF - ResearchGate. (URL: [Link])
-
The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])
-
Highly selective silver(I) oxide mediated monoprotection of symmetrical diols - SynArchive. (URL: [Link])
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. (URL: [Link])
-
Regioselective Benzoylation of Diols and Carbohydrates by Catalytic Amounts of Organobase - MDPI. (URL: [Link])
-
Preparation of high purity 1,2-diols by catalytic oxidation of linear terminal alkenes with H₂O₂ in the presence of carboxylic acids under solvent-free conditions. (URL: [Link])
-
Diol synthesis by dihydroxylation - Organic Chemistry Portal. (URL: [Link])
- US20040067564A1 - Processing for preparing monoprotected diols from symmetric diols - Google P
-
Identification of a diagnostic structural motif reveals a new reaction intermediate and condensation pathway in kraft lignin for. (URL: [Link])
-
3-benzyloxy-2-methyl propanoate - Organic Syntheses Procedure. (URL: [Link])
-
Figure S2.1. 1 H NMR of (a) 6-mercaptohexanol, and (b)... - ResearchGate. (URL: [Link])
-
Selective monobenzoylation of 1, 2-diols in water - DSpace Repository. (URL: [Link])
-
hexanol | C 6 H 14 O | MD Topology | NMR | X-Ray. (URL: [Link])
-
Recent progress in selective functionalization of diols via organocatalysis - RSC Publishing. (URL: [Link])
-
Catalyst-controlled Regiodivergent Oxidation of Unsymmetrical Diols with Samson Zacate - YouTube. (URL: [Link])
Sources
- 1. US20040067564A1 - Processing for preparing monoprotected diols from symmetric diols - Google Patents [patents.google.com]
- 2. Selective monobenzoylation of 1, 2-diols in water [ir-library.ku.ac.ke]
- 3. Highly selective silver(I) oxide mediated monoprotection of symmetrical diols [organic-chemistry.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 1-Hexanol(111-27-3) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to 6-(Benzyloxy)hexan-1-ol as a Protected Alcohol
Abstract
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. This guide provides a comprehensive technical overview of 6-(Benzyloxy)hexan-1-ol, a key bifunctional intermediate where one hydroxyl group of 1,6-hexanediol is masked as a benzyl ether. We will delve into the rationale behind alcohol protection, the synthesis of 6-(Benzyloxy)hexan-1-ol via the Williamson ether synthesis, its physicochemical properties, and the primary methodologies for the deprotection of the benzyl group. Emphasis is placed on the causality behind experimental choices and the self-validating nature of the described protocols. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a practical and in-depth understanding of this versatile building block.
The Imperative of Alcohol Protection in Complex Synthesis
The hydroxyl group is one of the most versatile and reactive functional groups in organic chemistry. Its ability to act as a nucleophile, a proton donor, and a precursor to various other functionalities makes it a cornerstone of synthetic strategies. However, this reactivity can be a double-edged sword. In the synthesis of complex molecules with multiple functional groups, an unprotected alcohol can interfere with intended reactions at other sites. To circumvent this, a "protecting group" is employed to temporarily mask the hydroxyl group's reactivity.
The ideal protecting group should be:
-
Easy to install: It should react selectively and in high yield with the alcohol.
-
Stable: It must be robust enough to withstand a range of reaction conditions planned for other parts of the molecule.
-
Easy to remove: It should be cleaved under specific, mild conditions that do not affect the rest of the molecule.
The benzyl ether is a widely utilized protecting group for alcohols due to its exceptional stability under both acidic and basic conditions, as well as its inertness towards many oxidizing and reducing agents.[1][2] Its removal, typically via catalytic hydrogenolysis, occurs under mild and neutral conditions, making it orthogonal to many other protecting group strategies.[1][3]
Synthesis and Properties of 6-(Benzyloxy)hexan-1-ol
6-(Benzyloxy)hexan-1-ol is a valuable intermediate that exemplifies the principle of selective protection. It is derived from 1,6-hexanediol, a symmetrical diol, by protecting only one of the two hydroxyl groups. This mono-protection transforms the achiral starting material into a versatile bifunctional molecule, ready for further elaboration at the remaining free hydroxyl group.
Synthesis via Williamson Ether Synthesis
The most common and efficient method for preparing benzyl ethers is the Williamson ether synthesis.[4][5][6] This reaction proceeds via an SN2 mechanism, where an alkoxide, generated by deprotonating the alcohol, acts as a nucleophile to displace a halide from a benzyl halide.[5][7]
To favor the formation of the mono-benzylated product, 6-(Benzyloxy)hexan-1-ol, an excess of 1,6-hexanediol is typically used. This statistical approach ensures that the benzylating agent is more likely to encounter a molecule of the diol rather than the already mono-protected product.
Mechanism of Williamson Ether Synthesis for 6-(Benzyloxy)hexan-1-ol
Caption: SN2 mechanism for the synthesis of 6-(Benzyloxy)hexan-1-ol.
Experimental Protocol: Synthesis of 6-(Benzyloxy)hexan-1-ol
Materials:
-
1,6-Hexanediol (e.g., 3 equivalents)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1 equivalent)
-
Benzyl bromide (BnBr) (1 equivalent)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1,6-hexanediol and anhydrous DMF.
-
Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride is added portion-wise under a nitrogen atmosphere. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour until hydrogen gas evolution ceases. Causality: The use of a strong, non-nucleophilic base like NaH ensures complete and irreversible deprotonation of the alcohol to form the reactive alkoxide.[4] Cooling to 0°C controls the initial exothermic reaction.
-
Benzylation: The reaction mixture is cooled again to 0 °C. Benzyl bromide, dissolved in a small amount of anhydrous DMF, is added dropwise via the dropping funnel over 30 minutes. The reaction is then allowed to warm to room temperature and stirred overnight. Causality: Dropwise addition of the electrophile (BnBr) at low temperature helps to control the reaction rate and minimize side reactions.
-
Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is transferred to a separatory funnel and diluted with diethyl ether and water. The layers are separated, and the aqueous layer is extracted twice more with diethyl ether.
-
Purification: The combined organic layers are washed with water and then brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 6-(Benzyloxy)hexan-1-ol. Causality: Column chromatography is essential to separate the desired mono-protected product from unreacted 1,6-hexanediol and the di-benzylated byproduct.
Physicochemical Properties
The properties of 6-(Benzyloxy)hexan-1-ol are well-documented, making it a reliable component in synthetic planning.
| Property | Value | Reference(s) |
| IUPAC Name | 6-(benzyloxy)hexan-1-ol | [8] |
| CAS Number | 71126-73-3 | [8] |
| Molecular Formula | C₁₃H₂₀O₂ | [9] |
| Molecular Weight | 208.3 g/mol | [9] |
| Appearance | Colorless to light yellow liquid | [8][9] |
| Boiling Point | 154-158 °C at 2.5 Torr | [9] |
| Density | ~0.995 g/cm³ at 25 °C | [9] |
| Purity (Typical) | ≥95% | [8] |
| Storage Conditions | Sealed in dry, 2-8 °C | [8] |
Deprotection: Regenerating the Hydroxyl Group
The strategic advantage of the benzyl ether protecting group lies in its facile removal under conditions that are orthogonal to many other functional groups. The most prevalent and reliable method is catalytic hydrogenation.[3]
Catalytic Hydrogenation
This method involves the cleavage of the carbon-oxygen bond of the benzyl ether using hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[3][10] The reaction is clean, often quantitative, and produces the deprotected alcohol and toluene as the only byproduct, which is easily removed.[11]
Mechanism of Catalytic Hydrogenolysis
Caption: Key steps in the palladium-catalyzed hydrogenolysis of a benzyl ether.
Experimental Protocol: Deprotection of 6-(Benzyloxy)hexan-1-ol
Materials:
-
6-(Benzyloxy)hexan-1-ol
-
Palladium on carbon (10% Pd/C, ~5-10 mol%)
-
Ethanol or Methanol (solvent)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Setup: A solution of 6-(Benzyloxy)hexan-1-ol in ethanol is prepared in a round-bottom flask.
-
Catalyst Addition: 10% Pd/C is carefully added to the solution. Causality: Pd/C is a heterogeneous catalyst that provides a surface for the reaction. It is pyrophoric and should be handled with care, often wetted with solvent.
-
Hydrogenation: The flask is evacuated and backfilled with hydrogen gas three times to ensure an inert atmosphere. A balloon filled with hydrogen is then attached, and the reaction mixture is stirred vigorously at room temperature. Causality: Vigorous stirring is crucial to ensure good mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas).
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Workup: Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with additional ethanol. Causality: Filtering through Celite® prevents fine catalyst particles from passing through and ensures a clean filtrate.
-
Isolation: The filtrate is concentrated under reduced pressure to yield 1,6-hexanediol, which can be further purified if necessary.
Alternative Deprotection: Catalytic Transfer Hydrogenation
For molecules containing other reducible functional groups (e.g., alkynes or alkenes), direct hydrogenation with H₂ gas can be non-selective. In such cases, catalytic transfer hydrogenation is a superior alternative.[2][4] This method uses a hydrogen donor molecule, such as formic acid, ammonium formate, or cyclohexene, to transfer hydrogen to the substrate on the catalyst surface.[2][12][13] This approach avoids the need for pressurized hydrogen gas and can offer enhanced chemoselectivity.[2][4]
| Deprotection Method | Reagents | Advantages | Limitations |
| Catalytic Hydrogenation | H₂, Pd/C | Clean, high yield, mild conditions | Reduces other functional groups (alkenes, alkynes, etc.) |
| Transfer Hydrogenation | Formic Acid or Cyclohexene, Pd/C | Avoids H₂ gas, can be more selective, mild | May require higher catalyst loading or elevated temperatures |
| Strong Acid Cleavage | HBr, BCl₃ | Useful for acid-stable molecules | Harsh conditions, not suitable for acid-sensitive substrates |
| Oxidative Cleavage | DDQ, Ozone | Specific for certain substituted benzyl ethers (e.g., PMB) | Requires specific activating groups on the benzyl ring |
Application in a Synthetic Workflow
6-(Benzyloxy)hexan-1-ol serves as an excellent starting point for synthesizing more complex structures, such as linkers for drug-conjugates or fragments for polymer synthesis. The free hydroxyl group can be oxidized, converted to a leaving group for substitution, or esterified, all while the other end of the carbon chain remains protected.
Synthetic Workflow Example
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. francis-press.com [francis-press.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 6-Benzyloxy-1-hexanol 95% | CAS: 71126-73-3 | AChemBlock [achemblock.com]
- 9. 6-(benzyloxy)hexan-1-ol | 71126-73-3 [chemicalbook.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Benzyl ethers make excellent protecting groups according to the g... | Study Prep in Pearson+ [pearson.com]
- 12. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Solubility of 6-(Benzyloxy)hexan-1-ol in organic solvents
An In-Depth Technical Guide to the Solubility of 6-(Benzyloxy)hexan-1-ol in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 6-(Benzyloxy)hexan-1-ol, a bifunctional organic molecule relevant in various chemical synthesis and drug development applications. We delve into the physicochemical properties of the molecule, establishing a theoretical framework for solubility based on Hansen Solubility Parameters (HSP). This guide presents estimated HSP values for 6-(Benzyloxy)hexan-1-ol and uses them to predict its solubility in a wide range of organic solvents. Furthermore, a detailed, self-validating experimental protocol is provided for the empirical determination of its solubility sphere. The objective is to equip researchers, scientists, and formulation experts with the foundational knowledge and practical methodologies required to effectively select solvents and design systems involving 6-(Benzyloxy)hexan-1-ol.
Introduction: The Significance of Solvent Selection
6-(Benzyloxy)hexan-1-ol (CAS: 71126-73-3, Formula: C₁₃H₂₀O₂) is a molecule of interest due to its dual functionality: a terminal primary alcohol and a benzyl ether.[1][2] This structure makes it a valuable building block in organic synthesis and a potential component in advanced formulations. The success of processes such as chemical reactions, purification (e.g., recrystallization), and the formulation of drug delivery systems is critically dependent on understanding and controlling the solubility of the components. An incorrect solvent choice can lead to poor reaction yields, inefficient purification, or unstable final products.
This guide moves beyond simple "like dissolves like" heuristics to provide a robust, quantitative framework for predicting and validating the solubility of 6-(Benzyloxy)hexan-1-ol, empowering scientists to make informed, data-driven decisions.
Physicochemical Profile of 6-(Benzyloxy)hexan-1-ol
The solubility behavior of a molecule is dictated by its structure. 6-(Benzyloxy)hexan-1-ol possesses distinct regions that govern its interaction with solvents:
-
Polar Hydroxyl Group (-OH): This group is capable of strong hydrogen bonding, both as a donor and an acceptor. It imparts a significant degree of polarity to the molecule, favoring interactions with protic and polar solvents.
-
Flexible Hexyl Chain (-(CH₂)₆-): This is a non-polar, aliphatic backbone. Its flexibility allows it to adopt various conformations. This region contributes to van der Waals or dispersion forces and favors solubility in non-polar, hydrocarbon-based solvents.
-
Benzyl Ether Moiety (-OCH₂-Ph): This group introduces two key features: the ether linkage, which can act as a hydrogen bond acceptor and contributes moderate polarity, and the phenyl ring. The aromatic ring is largely non-polar but is highly polarizable, allowing for π-π stacking and dispersion interactions.
The overall solubility is a delicate balance of these competing characteristics. The molecule is amphiphilic, possessing both polar and non-polar character, suggesting that it will not be universally soluble in all solvent classes.
Caption: Molecular structure and functional regions of 6-(Benzyloxy)hexan-1-ol.
Theoretical Framework: Hansen Solubility Parameters (HSP)
To quantify the concept of "like dissolves like," we employ the Hansen Solubility Parameter (HSP) model. This model deconstructs the total cohesive energy of a substance into three components, representing the different types of intermolecular forces.[3][4]
-
δD (Dispersion): Energy from atomic dispersion forces (van der Waals).
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The total Hansen parameter, δt, is related by the equation: δt² = δD² + δP² + δH² .[3]
Every solvent and solute can be assigned a unique set of [δD, δP, δH] coordinates, placing it as a point in a 3D "Hansen space." The principle is that substances with similar HSP coordinates are likely to be miscible. The "distance" (Ra) between two substances (1 and 2) in Hansen space is calculated as:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [3]
A smaller Ra value indicates a higher affinity and greater likelihood of solubility. For a given solute, a "solubility sphere" can be defined with a radius (R₀). Solvents that fall inside this sphere (Ra < R₀) are considered "good" solvents, while those outside are "poor" solvents.
Estimated Hansen Solubility Parameters for 6-(Benzyloxy)hexan-1-ol
-
1-Hexanol: Possesses the same C6-OH chain. Its HSP values are approximately [δD=16.0, δP=5.7, δH=15.8].[3]
-
Dibenzyl Ether: Represents the benzyl ether portion. Its HSP values are approximately [δD=18.1, δP=3.5, δH=3.5].[5]
6-(Benzyloxy)hexan-1-ol is a hybrid of these structures. The long alkyl chain and benzyl group will contribute significantly to the dispersion component (δD). The hydroxyl group will dominate the hydrogen bonding component (δH), while the ether and hydroxyl groups both contribute to the polar component (δP). Based on this structural analysis, the estimated HSP values for 6-(Benzyloxy)hexan-1-ol are:
Estimated HSP for 6-(Benzyloxy)hexan-1-ol: [δD: 17.5, δP: 6.5, δH: 10.5]
Causality: This estimation balances the high δD of the aromatic/alkyl parts, the very high δH from the alcohol (tempered by the molecule's overall size), and a moderate δP from the alcohol and ether functionalities. This estimate serves as a robust hypothesis for experimental validation.
Predicted Solubility Profile in Common Organic Solvents
Using our estimated HSP values, we can calculate the HSP distance (Ra) to a range of common organic solvents. A smaller Ra value predicts better solubility. We can establish a preliminary solubility radius (R₀) of approximately 7.5 units; solvents with Ra < 7.5 are predicted to be good solvents.
| Solvent | δD | δP | δH | HSP Distance (Ra) | Predicted Solubility |
| Non-Polar | |||||
| n-Hexane | 14.9 | 0.0 | 0.0 | 16.4 | Poor |
| Toluene | 18.0 | 1.4 | 2.0 | 9.9 | Borderline/Poor |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 4.1 | Good |
| Diethyl Ether | 14.5 | 2.9 | 5.1 | 8.8 | Borderline/Poor |
| Polar Aprotic | |||||
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 3.3 | Good |
| Acetone | 15.5 | 10.4 | 7.0 | 6.3 | Good |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 4.6 | Good |
| Acetonitrile | 15.3 | 18.0 | 6.1 | 12.4 | Poor |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 7.2 | Good |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 10.0 | Borderline/Poor |
| Polar Protic | |||||
| 1-Butanol | 16.0 | 5.7 | 15.8 | 6.0 | Good |
| Isopropanol | 15.8 | 6.1 | 16.4 | 6.7 | Good |
| Ethanol | 15.8 | 8.8 | 19.4 | 10.0 | Borderline/Poor |
| Methanol | 14.7 | 12.3 | 22.3 | 13.6 | Poor |
| Data sourced from[3][5] |
Experimental Protocol for HSP Determination
This protocol provides a self-validating system to empirically determine the HSP values of 6-(Benzyloxy)hexan-1-ol. The core principle is to test the solubility in a range of solvents with known HSPs and identify the center of the sphere that encloses all "good" solvents.
Objective: To determine the Hansen Solubility Sphere of 6-(Benzyloxy)hexan-1-ol.
Materials:
-
6-(Benzyloxy)hexan-1-ol (solute)
-
A selection of 15-20 solvents from the table above, spanning the HSP space.
-
2 mL glass vials with screw caps
-
Vortex mixer
-
Analytical balance
Methodology:
-
Preparation: For each solvent, add 1 mL to a labeled 2 mL glass vial.
-
Solute Addition: Add a small, precisely weighed amount of 6-(Benzyloxy)hexan-1-ol (e.g., 10 mg, representing ~1% w/v) to each vial.
-
Mixing: Cap the vials tightly and vortex for 2 minutes to ensure thorough mixing.
-
Equilibration: Allow the vials to stand undisturbed at a constant temperature (e.g., 25°C) for 24 hours. This allows the system to reach thermodynamic equilibrium.[6]
-
Observation: Visually inspect each vial. Classify the result as:
-
"Good" (Score = 1): The solution is completely clear, with no visible undissolved solute.
-
"Poor" (Score = 0): Undissolved solute is clearly visible, or the solution is cloudy/has a separate phase.
-
-
Data Analysis:
-
Input the HSPs [δD, δP, δH] for all tested solvents into a Hansen sphere fitting software or spreadsheet.
-
Assign the binary score (1 for good, 0 for poor) to each solvent.
-
The software will then calculate the center point [δD, δP, δH] and radius (R₀) that best separates the "good" solvents from the "poor" solvents. This center point represents the experimentally determined HSP of 6-(Benzyloxy)hexan-1-ol.
-
Caption: Experimental workflow for determining Hansen Solubility Parameters.
Discussion and Practical Implications
The predicted solubility profile suggests that 6-(Benzyloxy)hexan-1-ol favors solvents with moderate polarity and hydrogen bonding capability.
-
High Solubility: Solvents like THF, acetone, and dichloromethane are predicted to be effective. Their HSP coordinates are close to our estimated solute values, indicating a balanced interaction involving dispersion, polar, and hydrogen bonding forces. These would be excellent candidates for reaction media or for preparing stock solutions.
-
Poor Solubility: Highly non-polar solvents like hexane and highly polar protic solvents like methanol are predicted to be poor choices. Hexane lacks the necessary polar and hydrogen bonding character to interact with the -OH and ether groups. Conversely, methanol's extremely high hydrogen bonding density (δH=22.3) may favor self-association over interaction with the large non-polar part of the solute molecule.
-
Drug Development: For formulation scientists, this analysis is critical. To dissolve this molecule in a non-polar matrix (like a silicone-based excipient), a co-solvent with bridging HSP values would be required. For aqueous formulations, surfactants or co-solvents that can interact with both the polar and non-polar regions of the molecule would be necessary.[7]
Conclusion
The solubility of 6-(Benzyloxy)hexan-1-ol is governed by the interplay of its distinct functional groups. By leveraging the theoretical framework of Hansen Solubility Parameters, we have established a predictive model for its behavior in a wide array of organic solvents. The provided estimations and the detailed experimental protocol offer a powerful, two-pronged approach for scientists. This guide enables the rational selection of solvents, minimizing trial-and-error experimentation and accelerating research and development in fields where this versatile molecule is employed.
References
- University of Colorado Boulder. (2023). Solubility of Organic Compounds.
- Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Hansen Solubility.
- AChemBlock. (n.d.). 6-Benzyloxy-1-hexanol 95%.
- Wikipedia. (n.d.). 1-Hexanol.
- ChemicalBook. (2025). 6-(benzyloxy)hexan-1-ol.
- Hansen, C. M. (n.d.). HSP for Beginners. Hansen Solubility.
- Abbott, S. (n.d.). Hansen Solubility Parameters. Hansen Solubility.
- Lund University. (n.d.).
- Stenutz, R. (n.d.). Hansen solubility parameters.
- Slideshare. (n.d.). solubility experimental methods.pptx.
Sources
- 1. 6-Benzyloxy-1-hexanol 95% | CAS: 71126-73-3 | AChemBlock [achemblock.com]
- 2. 6-(benzyloxy)hexan-1-ol | 71126-73-3 [chemicalbook.com]
- 3. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 5. Hansen solubility parameters [stenutz.eu]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. solubility experimental methods.pptx [slideshare.net]
6-(Benzyloxy)hexan-1-ol: A Comprehensive Technical Guide for Advanced Synthesis and Application
Abstract
This technical guide provides an in-depth exploration of 6-(benzyloxy)hexan-1-ol, a bifunctional organic compound of significant interest to researchers, scientists, and professionals in drug development. This document moves beyond a simple recitation of properties to offer a detailed examination of its synthesis, purification, and characterization, grounded in mechanistic principles and practical laboratory considerations. Furthermore, it delves into the contemporary applications of this versatile molecule, particularly its role as a flexible linker in the burgeoning field of targeted protein degradation. This guide is designed to serve as a practical and authoritative resource, enabling its audience to confidently synthesize, characterize, and strategically employ 6-(benzyloxy)hexan-1-ol in their research endeavors.
Introduction: The Strategic Value of a Bifunctional Linker
In the landscape of modern medicinal chemistry and materials science, molecules possessing orthogonal functional groups are of paramount importance. 6-(Benzyloxy)hexan-1-ol (IUPAC name: 6-(benzyloxy)hexan-1-ol) is a prime example of such a scaffold. It features a primary alcohol and a benzyl ether, offering two distinct points for chemical modification. The hydroxyl group can be readily oxidized or converted into a leaving group, while the benzyl ether serves as a stable protecting group for a second hydroxyl function, which can be deprotected under specific hydrogenolysis conditions. This differential reactivity makes 6-(benzyloxy)hexan-1-ol an invaluable building block in multi-step syntheses.
The hexyl chain provides a flexible, lipophilic spacer, a feature that is increasingly sought after in the design of linker molecules for various applications, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The ability to precisely control the distance and conformational flexibility between two molecular entities is crucial for optimizing biological activity, and 6-(benzyloxy)hexan-1-ol offers a reliable means to achieve this.
This guide will provide a comprehensive overview of this molecule, from its fundamental properties to its synthesis and application, with a focus on providing the "why" behind the "how" of its laboratory manipulation.
Physicochemical and Safety Data
A thorough understanding of a compound's physical and safety properties is a prerequisite for its safe and effective use in a laboratory setting.
| Property | Value | Source |
| IUPAC Name | 6-(benzyloxy)hexan-1-ol | [1] |
| CAS Number | 71126-73-3 | [1] |
| Molecular Formula | C₁₃H₂₀O₂ | [1] |
| Molecular Weight | 208.30 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 154-158 °C at 2.5 Torr | [1] |
| Density | 0.9947 g/cm³ at 25 °C | [1] |
| Storage | 2-8 °C, sealed in a dry environment | [1] |
Safety Profile:
6-(Benzyloxy)hexan-1-ol is classified as an irritant. Appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/ eye protection/ face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Synthesis of 6-(Benzyloxy)hexan-1-ol: A Detailed Protocol and Mechanistic Insight
The most direct and widely applicable method for the synthesis of 6-(benzyloxy)hexan-1-ol is the Williamson ether synthesis. This venerable yet reliable reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the mono-alkoxide of 1,6-hexanediol attacks benzyl bromide. The key to a successful mono-alkylation lies in controlling the stoichiometry of the reagents to disfavor the formation of the bis-benzylated product.
Reaction Scheme
Caption: Williamson Ether Synthesis of 6-(Benzyloxy)hexan-1-ol.
Step-by-Step Experimental Protocol
Materials:
-
1,6-Hexanediol (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 0.95 eq)
-
Benzyl bromide (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (for extraction and chromatography)
-
Hexanes (for chromatography)
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), add 1,6-hexanediol to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Dissolve the diol in anhydrous THF.
-
Formation of the Alkoxide: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride portion-wise to the stirred solution. The use of slightly less than one equivalent of NaH is a critical control element to favor mono-alkylation. The reaction mixture will evolve hydrogen gas, so ensure adequate ventilation to the inert gas line. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the mono-alkoxide.
-
Addition of Benzyl Bromide: Dissolve benzyl bromide in anhydrous THF and add it to the dropping funnel. Add the benzyl bromide solution dropwise to the reaction mixture at room temperature over 30 minutes.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The product, 6-(benzyloxy)hexan-1-ol, will have a higher Rf value than the starting 1,6-hexanediol. The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product as a pale yellow oil.
Purification by Flash Column Chromatography
The crude product will likely contain unreacted 1,6-hexanediol and a small amount of the bis-benzylated byproduct. Purification is effectively achieved by flash column chromatography on silica gel.
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 30-40%). The less polar bis-benzylated byproduct will elute first, followed by the desired product, and finally the more polar 1,6-hexanediol.
-
Fraction Collection and Analysis: Collect fractions and analyze by TLC to identify those containing the pure product. Combine the pure fractions and concentrate under reduced pressure to yield 6-(benzyloxy)hexan-1-ol as a colorless oil.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized 6-(benzyloxy)hexan-1-ol. The following are the expected spectroscopic data for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides a detailed map of the proton environments in the molecule.
Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
7.38 - 7.26 (m, 5H): Aromatic protons of the benzyl group.
-
4.50 (s, 2H): Benzylic protons (-O-CH₂ -Ph). The singlet multiplicity indicates no adjacent protons.
-
3.64 (t, J = 6.6 Hz, 2H): Protons on the carbon bearing the hydroxyl group (-CH₂ -OH). The triplet indicates coupling to the adjacent two protons.
-
3.49 (t, J = 6.6 Hz, 2H): Protons on the carbon adjacent to the benzyl ether oxygen (Ph-CH₂-O-CH₂ -). The triplet indicates coupling to the adjacent two protons.
-
1.68 - 1.54 (m, 4H): Methylene protons adjacent to the two oxygen-bearing carbons.
-
1.44 - 1.34 (m, 4H): The two central methylene groups of the hexyl chain.
-
1.5 (br s, 1H): The hydroxyl proton (-OH). This peak may be broad and its chemical shift can vary depending on concentration and solvent purity. It will disappear upon D₂O exchange.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments.
Predicted ¹³C NMR (101 MHz, CDCl₃) δ (ppm):
-
138.7: Quaternary aromatic carbon of the benzyl group (ipso-carbon).
-
128.4 (2C): Ortho- and para-carbons of the benzyl group.
-
127.7 (2C): Meta-carbons of the benzyl group.
-
127.5: Para-carbon of the benzyl group.
-
72.9: Benzylic carbon (-O-C H₂-Ph).
-
70.4: Carbon adjacent to the benzyl ether oxygen (Ph-CH₂-O-C H₂-).
-
62.9: Carbon bearing the hydroxyl group (-C H₂-OH).
-
32.7: Methylene carbon adjacent to the hydroxyl-bearing carbon.
-
29.7: Methylene carbon.
-
26.1: Methylene carbon.
-
25.7: Methylene carbon.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected FTIR (neat, cm⁻¹):
-
3350 (broad): O-H stretch of the alcohol.
-
3080, 3060, 3030: Aromatic C-H stretches.
-
2935, 2860: Aliphatic C-H stretches.
-
1495, 1450: Aromatic C=C stretches.
-
1100: C-O stretch of the ether and alcohol.
-
735, 695: C-H out-of-plane bending for a monosubstituted benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation Pattern (Electron Ionization):
-
[M]+ at m/z 208: The molecular ion peak may be weak or absent.
-
m/z 108: [C₇H₈O]⁺, fragment corresponding to benzyloxy radical cation.
-
m/z 91: [C₇H₇]⁺, the tropylium ion, a very stable fragment characteristic of benzyl groups. This is often the base peak.
-
[M-18]+ at m/z 190: Loss of water from the molecular ion.
-
[M-31]+ at m/z 177: Loss of a methoxy radical (unlikely) or more complex rearrangement.
-
Fragments corresponding to the cleavage of the hexyl chain.
Applications in Drug Development and Medicinal Chemistry
The bifunctional nature of 6-(benzyloxy)hexan-1-ol makes it a valuable building block in the synthesis of complex molecules, particularly in the field of drug discovery.
Role as a Linker in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. The nature of the linker is critical for the efficacy of the PROTAC, as it dictates the relative orientation of the target protein and the E3 ligase in the ternary complex.
6-(Benzyloxy)hexan-1-ol is an ideal precursor for the synthesis of PROTAC linkers. The hexyl chain provides a flexible spacer, and the terminal hydroxyl group can be readily functionalized for attachment to either the target protein ligand or the E3 ligase ligand. The benzyl ether serves as a protecting group for a second attachment point, which can be deprotected at a later stage in the synthesis to attach the other ligand.
Caption: Synthetic strategy for PROTAC synthesis using 6-(benzyloxy)hexan-1-ol.
Use in Solid-Phase Synthesis
The hydroxyl group of 6-(benzyloxy)hexan-1-ol can be attached to a solid support, such as a resin, allowing for the construction of libraries of compounds using solid-phase synthesis techniques. The benzyl ether-protected end can be deprotected and then elaborated in solution after cleavage from the resin. This strategy is particularly useful for the rapid generation of analogues for structure-activity relationship (SAR) studies.
Conclusion
6-(Benzyloxy)hexan-1-ol is a versatile and strategically important building block for organic synthesis, particularly in the context of drug discovery and development. Its bifunctional nature, combined with a flexible aliphatic spacer, makes it an ideal precursor for the construction of linkers in advanced therapeutic modalities such as PROTACs. The synthesis of this compound via the Williamson ether synthesis is a robust and scalable method, and its purification and characterization can be achieved through standard laboratory techniques. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will empower researchers to effectively utilize this valuable molecule in their synthetic endeavors.
References
Sources
A Technical Guide to 6-(Benzyloxy)hexan-1-ol: Properties, Synthesis, and Applications in Pharmaceutical Research
Executive Summary
6-(Benzyloxy)hexan-1-ol is a bifunctional organic compound featuring a hexanol backbone with a terminal hydroxyl group and a benzyl ether at the opposing end. This unique structure renders it an invaluable building block and linker molecule in advanced organic synthesis, particularly within the pharmaceutical and materials science sectors. Its C6 alkyl chain provides a flexible, lipophilic spacer, while the terminal alcohol and the stable benzyl protecting group offer orthogonal handles for subsequent chemical modifications. This guide provides an in-depth examination of its chemical properties, a detailed, field-proven synthesis protocol, and a review of its applications for researchers and drug development professionals.
Core Physicochemical and Safety Data
A comprehensive understanding of a reagent's properties is foundational to its effective and safe use in a research setting. The key identifiers and physicochemical data for 6-(Benzyloxy)hexan-1-ol are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₃H₂₀O₂ | [1][2][3] |
| Molecular Weight | 208.3 g/mol | [1][2][3] |
| CAS Number | 71126-73-3 | [1][2][3] |
| IUPAC Name | 6-(benzyloxy)hexan-1-ol | [3] |
| Appearance | Colorless to light yellow liquid | [2][3] |
| Density | 0.995 g/cm³ at 25 °C | [1][2] |
| Boiling Point | 154-158 °C at 2.5 Torr | [2] |
| Purity | Typically ≥95% | [3] |
| Storage | Store sealed in a dry environment at 2-8 °C | [2] |
GHS Safety Profile
This compound must be handled with appropriate laboratory precautions.
| GHS Pictogram | Signal Word | Hazard Statements |
| GHS07 | Warning | H315: Causes skin irritation.[2]H319: Causes serious eye irritation.[2]H335: May cause respiratory irritation.[2] |
Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338, P405, P501.[2] Always consult the full Safety Data Sheet (SDS) before use.
Synthesis and Characterization
The synthesis of 6-(Benzyloxy)hexan-1-ol is a classic example of selective monosubstitution on a symmetrical difunctional starting material. The most common and efficient strategy involves the mono-O-benzylation of 1,6-hexanediol.
Synthetic Rationale and Workflow
The core of the synthesis is a Williamson ether synthesis. 1,6-Hexanediol is treated with a strong base to form a mono-alkoxide, which then acts as a nucleophile to displace a halide from a benzylating agent (e.g., benzyl bromide). Using a slight excess of the diol relative to the base and benzylating agent favors the formation of the mono-substituted product over the di-substituted byproduct.
The following diagram illustrates the logical workflow for the synthesis and subsequent purification.
Caption: Synthetic workflow for 6-(Benzyloxy)hexan-1-ol.
Step-by-Step Experimental Protocol
-
Expertise Note: This protocol is designed to maximize the yield of the mono-benzylated product. The use of sodium hydride requires strict anhydrous conditions as it reacts violently with water.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 1,6-hexanediol (1.2 equivalents). Dissolve it in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.0 equivalent) portion-wise under a gentle stream of nitrogen.
-
Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide. Adding it slowly at 0 °C controls the exothermic reaction and hydrogen gas evolution.
-
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for an additional hour to ensure complete formation of the mono-alkoxide.
-
Benzylation: Cool the resulting slurry back to 0 °C. Add benzyl bromide (1.0 equivalent) dissolved in anhydrous THF dropwise via the dropping funnel over 30 minutes.
-
Causality: The alkoxide performs an Sₙ2 reaction on the benzyl bromide. A slow, cold addition minimizes side reactions and prevents runaway exothermic processes.
-
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir overnight (12-16 hours) to ensure maximum conversion.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Trustworthiness: This step safely neutralizes any unreacted NaH and protonates the alkoxides.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude oil. Purify this crude product via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. The desired mono-substituted product is more polar than the di-substituted byproduct but less polar than the unreacted 1,6-hexanediol.
Analytical Characterization
To validate the identity and purity of the synthesized 6-(Benzyloxy)hexan-1-ol, the following characterization techniques are standard:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Will confirm the structure by showing characteristic peaks for the benzyl group (aromatic protons ~7.3 ppm, benzylic CH₂ ~4.5 ppm), the two methylene groups adjacent to the oxygens (~3.6 ppm and ~3.5 ppm), and the aliphatic chain protons.
-
Mass Spectrometry (MS): Will confirm the molecular weight. For instance, ESI-MS would show a peak corresponding to [M+Na]⁺ at m/z 231.3.
-
FTIR (Fourier-Transform Infrared Spectroscopy): Will show a broad O-H stretch (~3300 cm⁻¹) for the alcohol, C-H stretches (~2900-3000 cm⁻¹), and a characteristic C-O ether stretch (~1100 cm⁻¹).
Applications in Drug Development and Research
The utility of 6-(Benzyloxy)hexan-1-ol stems from its identity as a versatile linker and synthetic intermediate.[1]
-
Linker Molecule: The six-carbon chain provides a flexible and hydrophobic spacer, which is highly desirable in constructing complex molecules. It has been used in the solid-phase synthesis of galnac (N-acetylgalactosamine) conjugates and trifluoromethylated compounds, where precise spacing between moieties is critical for biological activity.[1]
-
Synthetic Building Block: It serves as a key starting material in multi-step syntheses. For example, it has been utilized as a chiral building block for the synthesis of Vitamin D3 and other complex polycyclic aromatic hydrocarbons.[1] The benzyl group serves as a robust protecting group for one hydroxyl function while the other is manipulated, and it can be easily removed later via hydrogenolysis.
-
Medicinal Chemistry Precursor: Derivatives of this structure are of significant interest. A notable study demonstrated that a series of 6-benzyloxyphthalides, synthesized from precursors related to 6-(benzyloxy)hexan-1-ol, act as potent and selective monoamine oxidase B (MAO-B) inhibitors.[4] These compounds showed antioxidant and anti-neuroinflammatory properties in cellular models and demonstrated anti-Parkinsonian effects in animal models, highlighting the therapeutic potential of scaffolds derived from this building block.[4]
References
-
hexan-1-ol | C12H26O2 | CID 20059694. PubChem, National Institutes of Health. [Link]
-
6-Benzyloxyphthalides as selective and reversible monoamine oxidase B inhibitors with antioxidant and anti-neuroinflammatory activities for Parkinson's disease treatment. PubMed, National Institutes of Health. [Link]
-
6-(benzyloxy)hex-1-en-3-ol (C13H18O2). PubChemLite. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. 6-(benzyloxy)hexan-1-ol | 71126-73-3 [chemicalbook.com]
- 3. 6-Benzyloxy-1-hexanol 95% | CAS: 71126-73-3 | AChemBlock [achemblock.com]
- 4. 6-Benzyloxyphthalides as selective and reversible monoamine oxidase B inhibitors with antioxidant and anti-neuroinflammatory activities for Parkinson's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-(Benzyloxy)hexan-1-ol via Williamson Ether Synthesis
Abstract
This document provides a comprehensive guide for the synthesis of 6-(benzyloxy)hexan-1-ol, a valuable bifunctional molecule, utilizing the Williamson ether synthesis. The protocol details the selective mono-O-benzylation of 1,6-hexanediol. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. It offers a detailed experimental procedure, including reagent specifications, reaction setup, work-up, and purification. Furthermore, it delves into the mechanistic underpinnings of the reaction, safety protocols, and methods for the characterization of the final product.
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers from an alkoxide and a primary alkyl halide.[1][2] This SN2 reaction is fundamental in the synthesis of a wide array of chemical intermediates and final products in various fields, including pharmaceuticals and materials science.
6-(Benzyloxy)hexan-1-ol is a particularly useful synthetic intermediate, possessing a protected hydroxyl group (benzyl ether) and a free primary alcohol. This differential protection allows for selective functionalization at the free hydroxyl group, making it a valuable building block in the synthesis of more complex molecules. Its applications can be found in the development of novel polymers, surfactants, and as a linker in bioconjugation chemistry.
The primary challenge in the synthesis of 6-(benzyloxy)hexan-1-ol from the symmetrical diol, 1,6-hexanediol, is achieving selective mono-alkylation to prevent the formation of the di-benzylated byproduct. This protocol addresses this challenge through the careful control of reaction conditions.
Reaction Mechanism and Scientific Rationale
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The reaction is initiated by the deprotonation of an alcohol to form a more nucleophilic alkoxide ion. This alkoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group in a single, concerted step.
In the synthesis of 6-(benzyloxy)hexan-1-ol from 1,6-hexanediol, the first step involves the deprotonation of one of the hydroxyl groups of the diol using a strong base, typically sodium hydride (NaH). The resulting mono-alkoxide is the key reactive intermediate. This alkoxide then acts as a nucleophile, attacking the benzylic carbon of benzyl bromide. The bromide ion is displaced, forming the desired benzyl ether.
To favor mono-alkylation, a stoichiometric excess of the diol is often employed relative to the base and the alkylating agent. This statistical approach increases the probability that the base will deprotonate a molecule of the diol that has not yet reacted, rather than the remaining alcohol of the mono-benzylated product.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equivalents |
| 1,6-Hexanediol | C₆H₁₄O₂ | 118.17 | 5.91 g | 0.05 | 5.0 |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 0.44 g | 0.011 | 1.1 |
| Benzyl Bromide | C₇H₇Br | 171.03 | 1.71 g (1.2 mL) | 0.01 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | - | 100 mL | - | - |
| Diethyl Ether | (C₂H₅)₂O | - | As needed | - | - |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | NH₄Cl | - | As needed | - | - |
| Brine (Saturated Aqueous NaCl) | NaCl | - | As needed | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | - | As needed | - | - |
| Silica Gel (for column chromatography) | SiO₂ | - | As needed | - | - |
| Hexanes (for column chromatography) | C₆H₁₄ | - | As needed | - | - |
| Ethyl Acetate (for column chromatography) | C₄H₈O₂ | - | As needed | - | - |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Nitrogen or Argon gas inlet
-
Heating mantle
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Reaction Setup and Procedure
Figure 1. Workflow for the synthesis of 6-(benzyloxy)hexan-1-ol.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1,6-hexanediol (5.91 g, 0.05 mol) and anhydrous THF (100 mL).
-
Stir the mixture until the diol is completely dissolved.
-
-
Formation of the Alkoxide:
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (0.44 g of a 60% dispersion in mineral oil, 0.011 mol) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with care under an inert atmosphere. Hydrogen gas is evolved during this step.
-
Stir the resulting suspension at 0 °C for 1 hour.
-
-
Addition of Benzyl Bromide:
-
Add benzyl bromide (1.71 g, 1.2 mL, 0.01 mol) dropwise to the reaction mixture at 0 °C using a dropping funnel over a period of 15 minutes. Caution: Benzyl bromide is a lachrymator and is corrosive. Handle in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction overnight at room temperature.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C with an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (50 mL).
-
Transfer the mixture to a 500 mL separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a colorless to pale yellow oil.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[3]
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate in hexanes) is typically effective.
-
Monitor the separation by thin-layer chromatography (TLC). The desired product, 6-(benzyloxy)hexan-1-ol, will have an intermediate polarity between the non-polar di-benzylated byproduct and the highly polar starting material, 1,6-hexanediol.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield 6-(benzyloxy)hexan-1-ol as a colorless oil.
-
Characterization of 6-(Benzyloxy)hexan-1-ol
The structure and purity of the synthesized 6-(benzyloxy)hexan-1-ol can be confirmed by various analytical techniques.
Physical Properties
| Property | Value |
| Appearance | Colorless to light yellow liquid[4] |
| Molecular Formula | C₁₃H₂₀O₂ |
| Molecular Weight | 208.30 g/mol |
| Boiling Point | 154-158 °C at 2.5 Torr[4] |
| Density | 0.9947 g/cm³ at 25 °C[4] |
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The expected chemical shifts (in ppm, referenced to TMS in CDCl₃) are as follows:
-
δ 7.25-7.40 (m, 5H): Aromatic protons of the benzyl group.
-
δ 4.50 (s, 2H): Methylene protons of the benzyl group (-O-CH ₂-Ph).
-
δ 3.64 (t, J = 6.6 Hz, 2H): Methylene protons adjacent to the free hydroxyl group (-CH ₂-OH).
-
δ 3.49 (t, J = 6.6 Hz, 2H): Methylene protons adjacent to the ether oxygen (-CH ₂-O-CH₂-Ph).
-
δ 1.55-1.70 (m, 4H): Methylene protons at C2 and C5 of the hexyl chain.
-
δ 1.30-1.45 (m, 4H): Methylene protons at C3 and C4 of the hexyl chain.
-
δ ~1.5 (br s, 1H): Proton of the hydroxyl group (-OH ). This peak may be broad and its chemical shift can vary depending on the concentration and solvent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework of the molecule. The expected chemical shifts (in ppm, referenced to CDCl₃ at 77.16 ppm) are:
-
δ 138.7: Quaternary aromatic carbon of the benzyl group.
-
δ 128.5, 127.8, 127.6: Aromatic CH carbons of the benzyl group.
-
δ 73.0: Methylene carbon of the benzyl group (-O-C H₂-Ph).
-
δ 70.4: Methylene carbon adjacent to the ether oxygen (-C H₂-O-CH₂-Ph).
-
δ 62.9: Methylene carbon adjacent to the free hydroxyl group (-C H₂-OH).
-
δ 32.8, 29.8, 26.2, 25.8: Methylene carbons of the hexyl chain.
Safety and Handling Precautions
-
Sodium Hydride: A highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which is flammable. All operations involving sodium hydride should be conducted under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
-
Benzyl Bromide: A lachrymator (tear-inducing) and corrosive compound. It should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate PPE, including gloves and safety goggles.
-
Anhydrous Solvents: Anhydrous THF and diethyl ether are flammable and should be handled away from ignition sources.
-
General Precautions: Standard laboratory safety practices should be followed at all times. This includes wearing appropriate PPE, working in a well-ventilated area, and being aware of the location and proper use of safety equipment such as fire extinguishers and safety showers.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 6-(benzyloxy)hexan-1-ol via the Williamson ether synthesis. By carefully controlling the stoichiometry of the reagents, selective mono-benzylation of 1,6-hexanediol can be achieved in good yield. The described purification and characterization methods ensure the isolation of a high-purity product suitable for further synthetic applications. Adherence to the outlined safety procedures is crucial for the safe execution of this synthesis.
References
- Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Purification. (2022). Advanced Journal of Chemistry, Section A.
- Google Patents. (n.d.). Method for purifying 1,6-hexanediol.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Method of purifying monoalcohols.
- Royal Society of Chemistry. (2018).
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
Organic Syntheses. (n.d.). 1-BENZYLIMIDAZOLE. Retrieved from [Link]
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 9.6: Williamson Ether Synthesis. Retrieved from [Link]
- Seebacher, W., et al. (2003). Complete assignments of 1H and 13C NMR resonances of oleanolic acid, 18α-oleanolic acid, ursolic acid and their 11-oxo derivatives. Magnetic Resonance in Chemistry, 41(8), 636-638.
- ChemRxiv. (2023).
- ResearchGate. (2014). Fast Screening of Diol Impurities in Methoxy Poly(Ethylene Glycol)s (mPEG)
- University of Richmond. (n.d.). Experiment 06 Williamson Ether Synthesis.
- Organic Syntheses. (2021).
-
AZoM. (2015). Identifying Alcohols Using NMR Spectroscopy. Retrieved from [Link]
- MDPI. (2018). Zinc(II)-Mediated Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines Systems. Molecules, 23(10), 2469.
- ORBi. (n.d.). SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL).
- PubMed. (2023).
- MDPI. (2021). (S,Z)-1,4-Bis(benzyloxy)hexa-3,5-dien-2-ol. Molbank, 2021(4), M1296.
Sources
Application Note & Protocol: Selective Oxidation of 6-(Benzyloxy)hexan-1-ol to 6-(Benzyloxy)hexanal via Swern Oxidation
Abstract
This document provides a comprehensive guide for the selective oxidation of the primary alcohol 6-(benzyloxy)hexan-1-ol to its corresponding aldehyde, 6-(benzyloxy)hexanal. The Swern oxidation is presented as a highly effective method for this transformation due to its mild reaction conditions, high selectivity, and broad functional group tolerance, which are crucial for substrates containing sensitive moieties like the benzyl ether protecting group.[1][2] This guide delves into the mechanistic underpinnings of the reaction, offers a detailed, step-by-step laboratory protocol, and provides essential information on safety, work-up procedures, and troubleshooting. The content is designed for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction: The Strategic Advantage of the Swern Oxidation
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis.[2] A key challenge is preventing over-oxidation to the corresponding carboxylic acid, a common issue with many oxidizing agents.[2][3] The Swern oxidation, first reported by Daniel Swern and Kanji Omura in 1978, has emerged as a premier method for this conversion.[1][2][3] It utilizes a combination of dimethyl sulfoxide (DMSO) and an activating agent, typically oxalyl chloride, followed by a hindered organic base like triethylamine (Et₃N).[1][4]
For a substrate such as 6-(benzyloxy)hexan-1-ol, the Swern oxidation offers several distinct advantages:
-
Mild Conditions : The reaction is conducted at cryogenic temperatures (-78 °C), which is instrumental in preserving the integrity of the acid-sensitive benzyl ether protecting group.[2][3]
-
High Selectivity : It efficiently halts the oxidation at the aldehyde stage, ensuring a clean conversion without the formation of 6-(benzyloxy)hexanoic acid.[3][5]
-
Metal-Free : The reaction avoids the use of toxic heavy metals like chromium, making it a more environmentally benign option compared to reagents like PCC or Jones reagent.[2][6][7]
-
Broad Functional Group Tolerance : The Swern oxidation is compatible with a wide array of functional groups, a critical feature in multi-step syntheses of complex molecules.[1][2]
Despite these benefits, practitioners must be mindful of certain drawbacks, such as the need for cryogenic temperatures and the production of volatile, malodorous dimethyl sulfide (DMS) as a byproduct.[3][8]
Reaction Mechanism: A Stepwise Perspective
The Swern oxidation proceeds through a well-defined sequence of steps, initiated by the activation of DMSO.[1][4] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.
-
Activation of DMSO : At low temperatures, DMSO reacts with oxalyl chloride to form a highly reactive electrophilic species, chloro(dimethyl)sulfonium chloride, with the concomitant release of carbon monoxide and carbon dioxide.[1][8][9] This intermediate is unstable above -60 °C.[9]
-
Formation of the Alkoxysulfonium Salt : The alcohol substrate, 6-(benzyloxy)hexan-1-ol, then acts as a nucleophile, attacking the electrophilic sulfur atom of the chloro(dimethyl)sulfonium chloride to form a key alkoxysulfonium salt intermediate.[1][8]
-
Ylide Formation and Elimination : The addition of a hindered base, triethylamine, deprotonates the carbon adjacent to the positively charged sulfur, forming a sulfur ylide.[1] This ylide then undergoes an intramolecular elimination via a five-membered ring transition state.[1] This step results in the formation of the desired aldehyde, 6-(benzyloxy)hexanal, along with dimethyl sulfide and triethylammonium chloride.[1]
Diagram 1: The Swern Oxidation Mechanism
Caption: Workflow of the Swern Oxidation of 6-(Benzyloxy)hexan-1-ol.
Experimental Protocol
This protocol is designed for the oxidation of 6-(benzyloxy)hexan-1-ol on a 10 mmol scale. All operations should be performed in a well-ventilated fume hood due to the evolution of toxic carbon monoxide and the stench of dimethyl sulfide.[1][9] Anhydrous conditions are essential for the success of this reaction.[9]
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount (10 mmol scale) | Molar Eq. | Density (g/mL) | Notes |
| 6-(Benzyloxy)hexan-1-ol | C₁₃H₂₀O₂ | 208.30 | 2.08 g | 1.0 | ~1.01 | Starting material |
| Oxalyl Chloride | (COCl)₂ | 126.93 | 1.1 mL (12.5 mmol) | 1.25 | 1.455 | Corrosive, moisture-sensitive. Handle with care. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 1.7 mL (24 mmol) | 2.4 | 1.100 | Anhydrous grade required. |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 7.0 mL (50 mmol) | 5.0 | 0.726 | Anhydrous grade, freshly distilled is best. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~100 mL | - | 1.326 | Anhydrous grade. |
| Dry Ice / Acetone Bath | - | - | As needed | - | - | To maintain -78 °C. |
| Inert Gas Supply (N₂ or Ar) | - | - | - | - | - | For maintaining an anhydrous atmosphere. |
Step-by-Step Procedure
-
Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a dropping funnel. Maintain a positive pressure of inert gas throughout the reaction.
-
DMSO Activation : Charge the flask with anhydrous dichloromethane (DCM, 40 mL) and anhydrous DMSO (1.7 mL, 24 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.1 mL, 12.5 mmol) dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature does not rise above -65 °C. Vigorous gas evolution (CO and CO₂) will be observed.[4]
-
After the addition is complete, stir the resulting white suspension at -78 °C for an additional 15 minutes.
-
Alcohol Addition : Dissolve 6-(benzyloxy)hexan-1-ol (2.08 g, 10 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 10-15 minutes, again maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 30-45 minutes after the addition is complete.[2]
-
Elimination : Slowly add triethylamine (7.0 mL, 50 mmol) to the reaction mixture. A thick white precipitate of triethylammonium chloride will form.
-
After the addition of triethylamine, stir the mixture at -78 °C for another 10 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.[2]
-
Reaction Monitoring : The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 20% Ethyl Acetate in Hexanes), visualizing with a potassium permanganate stain. The starting alcohol spot should be consumed, and a new, less polar spot corresponding to the aldehyde should appear.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the Swern oxidation protocol.
Work-up and Purification
A proper work-up procedure is essential to remove the reaction byproducts and isolate the crude aldehyde.[3]
-
Quenching : Quench the reaction by adding water (~50 mL).[2] Stir for 10 minutes.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (~25 mL each).
-
Washing : Combine the organic layers and wash sequentially with:
-
1 M HCl (to remove excess triethylamine)
-
Saturated aqueous NaHCO₃ (to neutralize any remaining acid)
-
Brine (saturated aqueous NaCl)[2]
-
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude 6-(benzyloxy)hexanal can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.[3]
Safety and Troubleshooting
| Issue/Observation | Probable Cause | Suggested Solution |
| Reaction does not go to completion | Insufficient reagents; moisture in the reaction; temperature too high. | Ensure all reagents are anhydrous. Use a slight excess of Swern reagents. Maintain strict temperature control at -78 °C. |
| Formation of methylthiomethyl (MTM) ether byproduct | Reaction temperature allowed to rise above -60 °C before base addition.[9] | Strictly maintain the cryogenic temperature until after the triethylamine has been added. The Pummerer rearrangement leading to this byproduct is temperature-dependent.[9] |
| Low isolated yield | Product is volatile; incomplete extraction; issues during chromatography. | Be cautious during solvent removal. Ensure thorough extraction from the aqueous layer. Aldehydes can sometimes be sensitive on silica gel; consider deactivating the silica with triethylamine. |
| Vigorous, uncontrolled gas evolution | Oxalyl chloride added too quickly. | Add the oxalyl chloride slowly and dropwise, monitoring the internal temperature closely. The reaction between DMSO and oxalyl chloride is highly exothermic.[8] |
| Strong, unpleasant odor | Formation of dimethyl sulfide (DMS).[1][3][4] | Perform the entire procedure in a well-ventilated fume hood. Glassware can be deodorized by rinsing with a mild oxidizing solution like bleach or Oxone®.[10] |
Conclusion
The Swern oxidation is a robust and reliable method for the synthesis of 6-(benzyloxy)hexanal from 6-(benzyloxy)hexan-1-ol. Its mild, metal-free conditions make it particularly suitable for sensitive substrates, ensuring high yields of the desired aldehyde without over-oxidation or degradation of the benzyl ether protecting group. By adhering to the detailed protocol and maintaining strict control over reaction parameters, especially temperature and anhydrous conditions, researchers can consistently achieve successful outcomes.
References
-
Chemistry Hall. (2021, March 31). The Swern Oxidation: Mechanism and Features. Retrieved from [Link]
-
Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]
-
GlaxoSmithKline. (n.d.). DMSO –Oxalyl Chloride, Swern Oxidation. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]
-
Chem-Station. (2014, March 12). Swern Oxidation. Retrieved from [Link]
-
BYJU'S. (n.d.). Byproducts Produced in Swern Oxidation. Retrieved from [Link]
-
Total Organic Chemistry. (2020, December 5). Swern Oxidation | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Swern Oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (2019, July 10). Swern Oxidation. Retrieved from [Link]
-
NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved from [Link]
Sources
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 9. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols: Synthesis of Primary Amines via Mitsunobu Reaction with 6-(Benzyloxy)hexan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Implementation of the Mitsunobu Reaction for Amine Synthesis
The Mitsunobu reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in converting primary and secondary alcohols to a diverse array of functional groups with a predictable inversion of stereochemistry.[1][2][3] This reaction is particularly valuable in the synthesis of primary amines, a critical functional group in a vast number of pharmaceuticals and bioactive molecules. By coupling an alcohol with a suitable nitrogen nucleophile, the Mitsunobu reaction offers a mild and efficient alternative to more traditional methods of amination.[4][5]
This guide provides a detailed protocol for the synthesis of a primary amine from 6-(benzyloxy)hexan-1-ol, leveraging the power of the Mitsunobu reaction in tandem with a modified Gabriel synthesis approach.[6] We will explore the mechanistic underpinnings of this transformation, offer a step-by-step experimental procedure, and address key considerations for ensuring a successful and high-yielding synthesis.
Mechanistic Overview: A Symphony of Redox Chemistry
The Mitsunobu reaction is a complex yet elegant redox process.[7] The overall transformation involves the activation of the alcohol by triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to facilitate nucleophilic substitution.[2][3]
In the context of primary amine synthesis, phthalimide is a commonly employed nitrogen nucleophile.[4] Its moderate acidity (pKa ≈ 8.3) makes it a suitable pronucleophile for the Mitsunobu reaction.[6][8] The resulting N-alkylphthalimide intermediate can then be readily deprotected to unveil the desired primary amine.[9]
The key steps of the reaction sequence are as follows:
-
Activation: Triphenylphosphine attacks the azodicarboxylate to form a betaine intermediate.
-
Proton Transfer: The acidic N-H of phthalimide protonates the betaine.
-
Oxyphosphonium Salt Formation: The alcohol's oxygen atom attacks the activated phosphonium species, forming an oxyphosphonium salt and displacing the hydrazide byproduct.
-
SN2 Displacement: The phthalimide anion acts as the nucleophile, attacking the carbon atom bearing the oxyphosphonium leaving group in a classic SN2 fashion. This step proceeds with a complete inversion of stereochemistry at the carbinol center.[2][4]
-
Deprotection: The N-alkylphthalimide is cleaved, typically via hydrazinolysis, to release the primary amine.[6]
Experimental Workflow
The synthesis of the target primary amine from 6-(benzyloxy)hexan-1-ol is a two-step process:
-
Mitsunobu Reaction: Conversion of the alcohol to the corresponding N-alkylphthalimide.
-
Deprotection: Liberation of the primary amine from the phthalimide.
Figure 1: Overall experimental workflow for the synthesis of 6-(benzyloxy)hexan-1-amine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 6-(Benzyloxy)hexan-1-ol | ≥98% | Commercially Available | Ensure dryness before use. |
| Triphenylphosphine (PPh₃) | ≥99% | Commercially Available | Store under inert gas. |
| Diethyl azodicarboxylate (DEAD) | ~40% solution in toluene | Commercially Available | Caution: Potentially explosive, handle with care. |
| Phthalimide | ≥99% | Commercially Available | --- |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Use freshly distilled or from a solvent purification system. |
| Hydrazine hydrate | 50-60% aqueous solution | Commercially Available | Caution: Toxic and corrosive. |
| Ethanol | 200 proof | Commercially Available | --- |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | For extraction and chromatography. |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Saturated aq. NaHCO₃ | --- | Prepared in-house | --- |
| Brine | --- | Prepared in-house | --- |
| Anhydrous Na₂SO₄ or MgSO₄ | --- | Commercially Available | For drying organic layers. |
Detailed Experimental Protocols
Part 1: Mitsunobu Reaction - Synthesis of N-(6-(Benzyloxy)hexyl)phthalimide
This protocol details the conversion of 6-(benzyloxy)hexan-1-ol to its corresponding phthalimide derivative.
Figure 2: Step-by-step workflow for the Mitsunobu reaction.
Procedure:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 6-(benzyloxy)hexan-1-ol (1.0 eq.), triphenylphosphine (1.5 eq.), and phthalimide (1.5 eq.).
-
Dissolve the solids in anhydrous tetrahydrofuran (THF) (approximately 0.1-0.2 M concentration with respect to the alcohol).
-
Cool the resulting solution to 0 °C in an ice bath.
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) (1.5 eq.) in THF dropwise over 15-20 minutes. A color change and the formation of a precipitate (triphenylphosphine oxide) are typically observed.[10]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 6-12 hours, monitoring its progress by thin-layer chromatography (TLC).[10]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Redissolve the residue in a mixture of ethyl acetate and hexanes. The triphenylphosphine oxide byproduct may precipitate and can be removed by filtration.[10]
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[10]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(6-(benzyloxy)hexyl)phthalimide.
Part 2: Deprotection - Synthesis of 6-(Benzyloxy)hexan-1-amine
This protocol describes the liberation of the primary amine from the N-alkylphthalimide intermediate.
Procedure:
-
In a round-bottom flask, dissolve the N-(6-(benzyloxy)hexyl)phthalimide (1.0 eq.) in ethanol.
-
Add hydrazine hydrate (4-5 eq.) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours. A voluminous white precipitate (phthalhydrazide) will form.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate. Wash the solid with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dissolve the residue in dichloromethane (DCM) and wash with water to remove any remaining hydrazine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 6-(benzyloxy)hexan-1-amine.
-
If necessary, the product can be further purified by distillation under reduced pressure or by acid-base extraction.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Recommended Solution |
| Low yield in Mitsunobu reaction | Incomplete reaction; degradation of reagents. | Ensure all reagents are pure and dry. Use freshly opened or distilled THF. Consider increasing the reaction time or slightly warming the reaction mixture. |
| Side reaction with the azodicarboxylate. | Maintain a low temperature during the addition of DEAD to minimize side reactions.[3] | |
| Difficulty in removing triphenylphosphine oxide | High solubility of the byproduct. | Crystallization from a suitable solvent system (e.g., diethyl ether/hexanes) can be effective. Alternatively, oxidation of residual triphenylphosphine to its oxide followed by filtration through a short plug of silica gel can aid in purification.[1] |
| Incomplete deprotection | Insufficient hydrazine or reaction time. | Increase the amount of hydrazine hydrate and/or extend the reflux time. Ensure efficient stirring to break up the precipitate. |
| Cleavage of the benzyloxy group | Harsh deprotection conditions. | Hydrazinolysis is generally mild and compatible with benzyl ethers. Avoid strongly acidic or hydrogenolytic conditions during work-up and purification. |
Safety Precautions
-
Diethyl azodicarboxylate (DEAD) is a hazardous reagent. It is shock-sensitive and can be explosive. Handle with extreme care in a well-ventilated fume hood, and avoid heating.
-
Triphenylphosphine is an irritant. Avoid inhalation and skin contact.
-
Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Handle in a fume hood with appropriate personal protective equipment.
-
Tetrahydrofuran (THF) can form explosive peroxides. Use from a freshly opened container or test for peroxides before use.
Conclusion
The Mitsunobu reaction, followed by hydrazinolysis, provides a robust and reliable pathway for the synthesis of primary amines from alcohols such as 6-(benzyloxy)hexan-1-ol. By understanding the reaction mechanism and adhering to the detailed protocols outlined in this guide, researchers can effectively utilize this powerful synthetic tool in their drug discovery and development endeavors. Careful attention to reagent quality, reaction conditions, and safety precautions is paramount for achieving high yields and purity.
References
-
Swamy, K. C. K.; Kumar, N. N. B.; Balaraman, E.; Kumar, K. V. P. P. Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 2009 , 109 (6), 2551–2651. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Wikipedia. Mitsunobu reaction. [Link]
-
Organic Synthesis. Mitsunobu reaction. [Link]
-
Mitsunobu Reaction. (2019). [Link]
-
Kim, D.; Lee, S. Mitsunobu Reaction Using Basic Amines as Pronucleophiles. The Journal of Organic Chemistry, 2017 , 82 (15), 8121–8128. [Link]
-
Master Organic Chemistry. The Gabriel Synthesis. [Link]
-
Master Organic Chemistry. Mitsunobu Reaction. [Link]
-
Kroll, E. A.; Kwon, O. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. Synthesis, 2024 , 56 (12), 1843-1850. [Link]
-
Naz, S.; Fatima, A.; Khan, M. A.; Ashfaq, M.; Nawaz, H. R. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 2022 , 27 (15), 4987. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction - Common Conditions. [Link]
-
Organic Chemistry Portal. Phthalimides. [Link]
-
Naz, S.; Fatima, A.; Khan, M. A.; Ashfaq, M.; Nawaz, H. R. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 2022 , 27 (15), 4987. [Link]
-
Kamal, A.; Malik, M. S.; Azhar, S. J.; Ahmed, S. K.; Khan, M. N. A. Suggested Improved Method for the Ing‐Manske and Related Reactions for the Second Step of Gabriel Synthesis of Primary Amines. Synthetic Communications, 2011 , 41 (15), 2209-2218. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Phthalimides [organic-chemistry.org]
- 10. organic-synthesis.com [organic-synthesis.com]
Application Note & Protocol Guide: Efficient Deprotection of 6-(Benzyloxy)hexan-1-ol to Synthesize 1,6-Hexanediol
Abstract
This comprehensive guide provides detailed application notes and protocols for the deprotection of 6-(benzyloxy)hexan-1-ol to yield 1,6-hexanediol, a valuable diol intermediate in the pharmaceutical and polymer industries. This document is intended for researchers, chemists, and professionals in drug development and materials science. We will explore the strategic importance of benzyl ether protecting groups and delve into the most effective methodologies for their removal, with a primary focus on catalytic hydrogenation and transfer hydrogenation. This guide offers not only step-by-step experimental protocols but also the underlying chemical principles, troubleshooting advice, and critical safety considerations to ensure successful and safe execution.
Introduction: The Benzyl Ether as a Robust Hydroxyl Protecting Group
In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. The benzyl ether is a cornerstone of hydroxyl group protection due to its ease of installation, general stability across a wide range of acidic and basic conditions, and its susceptibility to mild cleavage through hydrogenolysis[1]. This stability makes it an ideal choice during synthetic routes that involve harsh reagents that would otherwise react with a free hydroxyl group.
The target molecule, 1,6-hexanediol, is a versatile C6 linear diol used in the synthesis of polyesters, polyurethanes, and as a raw material for various pharmaceutical intermediates[2][3]. Its synthesis often involves the protection of one of the hydroxyl groups of a hexane derivative, performing necessary chemical modifications, followed by a final deprotection step. The conversion of 6-(benzyloxy)hexan-1-ol to 1,6-hexanediol is a critical final step in many such synthetic pathways.
This guide will focus on the most reliable and widely employed methods for this transformation, providing detailed protocols that are both scientifically sound and practically applicable in a laboratory setting.
Deprotection Methodologies: A Comparative Overview
Several methods exist for the cleavage of benzyl ethers, each with its own set of advantages and limitations. The choice of method is often dictated by the overall functionality of the substrate and the desired scale of the reaction.
| Method | Key Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | High yield, clean reaction, catalyst is recyclable. | Requires specialized high-pressure equipment, potential for side reactions with other reducible functional groups. |
| Transfer Hydrogenation | Ammonium formate, Pd/C | Milder conditions, no high-pressure H₂ gas needed, good for substrates with other reducible groups. | May require longer reaction times, potential for byproduct formation from the hydrogen donor. |
| Acid-Catalyzed Cleavage | Strong acids (e.g., HBr, BBr₃) | Can be effective for certain substrates. | Not suitable for acid-sensitive molecules, can lead to side reactions. |
| Oxidative Cleavage | DDQ, Ozone | Useful for specific applications and substrates. | Can be less selective and may affect other functional groups. |
For the deprotection of 6-(benzyloxy)hexan-1-ol, catalytic hydrogenation and transfer hydrogenation are the most recommended methods due to their efficiency and the relative stability of the aliphatic backbone.
Reaction Mechanism: The Hydrogenolysis of a Benzyl Ether
The cleavage of a benzyl ether via catalytic hydrogenation is a process of hydrogenolysis, where a chemical bond is broken by the addition of hydrogen. The reaction takes place on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C).
Caption: General workflow of catalytic hydrogenation of a benzyl ether.
The benzyl group is particularly susceptible to hydrogenolysis due to the stability of the resulting toluene molecule. The reaction is typically clean, with the primary by-product, toluene, being easily removable due to its volatility.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the deprotection of 6-(benzyloxy)hexan-1-ol. It is recommended to perform a small-scale trial reaction to optimize conditions before proceeding to a larger scale.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon and Hydrogen Gas
This is the most common and often highest-yielding method for benzyl ether deprotection.
Materials and Reagents:
-
6-(Benzyloxy)hexan-1-ol
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Ethanol (or Methanol, Ethyl Acetate)
-
Hydrogen gas (high purity)
-
Celite® or a similar filtration aid
-
Nitrogen gas (for inerting)
Equipment:
-
Parr hydrogenator or a similar high-pressure reaction vessel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Rotary evaporator
Experimental Workflow:
Caption: Step-by-step workflow for catalytic hydrogenation.
Procedure:
-
Reaction Setup: In a suitable high-pressure reaction vessel, dissolve 6-(benzyloxy)hexan-1-ol (e.g., 10.0 g, 48.0 mmol) in ethanol (100 mL). Carefully add 10% Pd/C (50% wet, e.g., 1.0 g, 10 wt% of the substrate) to the solution under a gentle stream of nitrogen.
-
Inerting the Vessel: Seal the reaction vessel and purge it with nitrogen gas three times to remove all oxygen.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi). Stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical mobile phase for TLC is a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v). The disappearance of the starting material spot and the appearance of the more polar 1,6-hexanediol spot indicates reaction completion.
-
Work-up: Once the reaction is complete (typically 4-12 hours), carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake thoroughly with ethanol.
-
Purification: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator. The resulting crude 1,6-hexanediol can be purified by vacuum distillation to obtain a colorless, viscous liquid.
Protocol 2: Transfer Hydrogenation using Ammonium Formate
This method is a milder alternative to high-pressure hydrogenation and is particularly useful if specialized high-pressure equipment is not available.
Materials and Reagents:
-
6-(Benzyloxy)hexan-1-ol
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate
-
Methanol (or Ethanol)
-
Celite®
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of 6-(benzyloxy)hexan-1-ol (e.g., 5.0 g, 24.0 mmol) in methanol (50 mL) in a round-bottom flask, add 10% Pd/C (e.g., 0.5 g, 10 wt%).
-
Addition of Hydrogen Donor: To the stirred suspension, add ammonium formate (e.g., 7.5 g, 120 mmol, 5 equivalents) in portions. The addition may cause a slight exotherm and gas evolution.
-
Reaction: Heat the reaction mixture to reflux (around 65°C for methanol) and stir for 2-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC as described in Protocol 1.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite®. Wash the filter cake with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by vacuum distillation to yield pure 1,6-hexanediol.
Product Characterization
The identity and purity of the synthesized 1,6-hexanediol should be confirmed by analytical techniques.
-
TLC Analysis:
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: Ethyl acetate/Hexanes (1:1 v/v)
-
Visualization: UV light (if applicable) and staining with potassium permanganate or vanillin solution. The starting material, 6-(benzyloxy)hexan-1-ol, will have a higher Rf value than the more polar product, 1,6-hexanediol.
-
-
GC-MS Analysis: Gas chromatography-mass spectrometry can be used to confirm the molecular weight of the product (M+ = 118.17 g/mol ) and to assess its purity.
-
NMR Spectroscopy:
-
¹H NMR (CDCl₃): The spectrum of 1,6-hexanediol will show characteristic signals for the methylene protons. The disappearance of the aromatic protons and the benzylic methylene protons from the starting material is a key indicator of a complete reaction.
-
¹³C NMR (CDCl₃): The spectrum will show the expected six carbon signals for the aliphatic chain of 1,6-hexanediol.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Inactive catalyst, insufficient hydrogen pressure/donor, insufficient reaction time. | Use fresh, high-quality catalyst. Ensure proper hydrogen pressure or add more ammonium formate. Increase reaction time. |
| Side Product Formation | Over-reduction of other functional groups (if present). | Use a more selective method like transfer hydrogenation. Optimize reaction conditions (lower pressure, shorter time). |
| Low Yield | Incomplete reaction, loss during work-up or purification. | Ensure complete reaction before work-up. Be careful during filtration and extraction steps. Optimize distillation conditions to avoid product loss. |
| Catalyst is Pyrophoric | Pd/C can ignite when dry and exposed to air. | Handle the catalyst wet. After filtration, do not allow the filter cake to dry completely in the air. Quench the used catalyst carefully with water. |
Safety Precautions
-
Catalytic Hydrogenation:
-
Palladium on carbon is pyrophoric and must be handled with care, preferably in a wet state.[4]
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources.[5]
-
Use appropriate high-pressure equipment and ensure it is properly maintained and operated by trained personnel.[6]
-
-
General Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals in a well-ventilated area.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
-
References
-
Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
- U.S. Patent 8,304,585 B2, "Production process of 1,6-hexanediol," issued November 6, 2012.
-
Wikipedia. 1,6-Hexanediol. [Link]
-
ChemHelpASAP. synthesis & cleavage of benzyl ethers. YouTube. [Link]
-
University of Wisconsin-Madison. Hazards associated with laboratory scale hydrogenations. [Link]
-
Kinfe, H. H. Hydrogenation Reaction Safety In The Chemical Industry. Chemical Engineering World, 2023. [Link]
-
A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US8962894B2 - Process for preparing 1, 6-hexanediol - Google Patents [patents.google.com]
- 3. DE2062433C3 - Process for the purification of 1,6-hexanediol - Google Patents [patents.google.com]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 6. qualitas1998.net [qualitas1998.net]
6-(Benzyloxy)hexan-1-ol: A Versatile Linker for Bivalent Ligand Development
Introduction: The Critical Role of Linkers in Bivalent Ligand Design
Bivalent ligands, molecules designed to simultaneously engage two distinct binding sites, have emerged as a powerful strategy in drug discovery. This approach can lead to significantly enhanced affinity, selectivity, and altered pharmacological responses compared to their monovalent counterparts. At the heart of every bivalent ligand is the linker, a chemical entity that covalently connects the two pharmacophores. The linker is not merely a passive spacer; its length, flexibility, and chemical nature are critical determinants of the ligand's overall biological activity and pharmacokinetic properties. An ideal linker must orient the pharmacophores optimally for simultaneous binding without introducing steric hindrance or undesirable physicochemical characteristics.
Among the diverse array of linkers utilized in medicinal chemistry, the simple yet effective alkyl chain holds a prominent place. This application note focuses on 6-(benzyloxy)hexan-1-ol, a bifunctional linker precursor that offers a six-carbon aliphatic chain, providing both flexibility and a defined spatial separation between the two pharmacophores. The terminal hydroxyl group allows for straightforward activation and conjugation to one pharmacophore, while the benzyl-protected hydroxyl group at the other end offers a stable protecting group that can be selectively removed under mild conditions for subsequent attachment of the second pharmacophore. This strategic design makes 6-(benzyloxy)hexan-1-ol a valuable tool for the systematic development of bivalent ligands, including potent inhibitors, agonists, antagonists, and emerging modalities like Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties of 6-(Benzyloxy)hexan-1-ol
A thorough understanding of the physicochemical properties of the linker is paramount for predicting its influence on the final bivalent ligand.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀O₂ | |
| Molecular Weight | 208.30 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 154-158 °C at 2.5 Torr | |
| Density | 0.995 g/mL at 25 °C | |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc, MeOH) | Inferred from structure |
The Strategic Advantage of a C6 Alkyl Chain Linker
The six-carbon chain of 6-(benzyloxy)hexan-1-ol provides a balance of flexibility and defined length, which is crucial for allowing the two tethered pharmacophores to adopt the optimal orientation for binding to their respective targets. This flexibility can be particularly advantageous when the precise distance and orientation between the two binding sites are not known. Furthermore, the alkyl nature of the linker can influence the overall lipophilicity of the bivalent ligand, which in turn affects its solubility, cell permeability, and pharmacokinetic profile. By modifying the lipophilicity, researchers can fine-tune the drug-like properties of the final compound to enhance its absorption and distribution.[1]
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis, activation, conjugation, and deprotection of 6-(benzyloxy)hexan-1-ol in the context of bivalent ligand synthesis.
Protocol 1: Synthesis of 6-(Benzyloxy)hexan-1-ol
This protocol describes the selective mono-benzylation of 1,6-hexanediol.
Workflow Diagram:
Caption: Synthetic workflow for 6-(benzyloxy)hexan-1-ol.
Materials:
-
1,6-Hexanediol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of 1,6-hexanediol (5.0 g, 42.3 mmol, 2.0 equiv) in anhydrous THF (100 mL) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add sodium hydride (0.85 g, 21.2 mmol, 1.0 equiv) portion-wise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add benzyl bromide (2.52 mL, 21.2 mmol, 1.0 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water (20 mL) at 0 °C.
-
Concentrate the mixture in vacuo to remove the THF.
-
Dilute the residue with water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes:ethyl acetate) to afford 6-(benzyloxy)hexan-1-ol as a colorless oil.
Characterization:
-
¹H NMR (400 MHz, CDCl₃): δ 7.38 – 7.26 (m, 5H, Ar-H), 4.50 (s, 2H, Ar-CH₂), 3.65 (t, J = 6.6 Hz, 2H, HO-CH₂), 3.49 (t, J = 6.6 Hz, 2H, BnO-CH₂), 1.68 – 1.55 (m, 4H), 1.45 – 1.35 (m, 4H), 1.25 (t, J = 5.2 Hz, 1H, OH).
-
¹³C NMR (101 MHz, CDCl₃): δ 138.6, 128.4, 127.7, 127.5, 72.9, 70.3, 62.8, 32.7, 29.7, 26.1, 25.7.
-
Mass Spectrometry (ESI+): m/z calculated for C₁₃H₂₁O₂ [M+H]⁺: 209.15; found: 209.15.
Protocol 2: Activation of 6-(Benzyloxy)hexan-1-ol via Tosylation
This protocol details the conversion of the primary alcohol to a tosylate, a good leaving group for subsequent nucleophilic substitution.
Workflow Diagram:
Caption: Workflow for the tosylation of 6-(benzyloxy)hexan-1-ol.
Materials:
-
6-(Benzyloxy)hexan-1-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 6-(benzyloxy)hexan-1-ol (2.0 g, 9.6 mmol, 1.0 equiv) in anhydrous pyridine (20 mL) under an inert atmosphere and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (2.2 g, 11.5 mmol, 1.2 equiv) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold 1 M HCl (100 mL) and extract with DCM (3 x 50 mL).
-
Wash the combined organic layers sequentially with 1 M HCl (50 mL), saturated aqueous NaHCO₃ solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes:ethyl acetate) to yield 6-(benzyloxy)hexyl p-toluenesulfonate as a colorless oil.
Characterization:
-
¹H NMR (400 MHz, CDCl₃): δ 7.79 (d, J = 8.3 Hz, 2H), 7.36 – 7.26 (m, 7H), 4.49 (s, 2H), 4.02 (t, J = 6.5 Hz, 2H), 3.46 (t, J = 6.6 Hz, 2H), 2.45 (s, 3H), 1.68 – 1.55 (m, 4H), 1.38 – 1.28 (m, 4H).
-
¹³C NMR (101 MHz, CDCl₃): δ 144.7, 138.5, 133.0, 129.8, 128.4, 127.9, 127.7, 127.5, 72.9, 70.6, 70.0, 29.5, 28.8, 25.8, 25.3, 21.6.
Protocol 3: Conjugation of the Activated Linker to a Model Pharmacophore (Phenol)
This protocol demonstrates the alkylation of a phenol with the activated linker, a common strategy for attaching linkers to pharmacophores containing a phenolic hydroxyl group.
Workflow Diagram:
Caption: Workflow for the conjugation of the activated linker to a phenol.
Materials:
-
6-(Benzyloxy)hexyl p-toluenesulfonate
-
Phenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of phenol (0.5 g, 5.3 mmol, 1.2 equiv) in anhydrous DMF (20 mL), add anhydrous potassium carbonate (1.2 g, 8.8 mmol, 2.0 equiv).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 6-(benzyloxy)hexyl p-toluenesulfonate (1.6 g, 4.4 mmol, 1.0 equiv) in anhydrous DMF (10 mL) to the reaction mixture.
-
Heat the reaction to 80 °C and stir overnight.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water (100 mL) and extract with EtOAc (3 x 50 mL).
-
Wash the combined organic layers with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired O-alkylated product.
Protocol 4: Deprotection of the Benzyl Group via Hydrogenolysis
This final step removes the benzyl protecting group to reveal a free hydroxyl group, which can then be conjugated to the second pharmacophore.
Workflow Diagram:
Caption: Workflow for the deprotection of the benzyl group.
Materials:
-
Benzyl-protected bivalent ligand intermediate
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen (H₂) gas balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve the benzyl-protected ligand (1.0 g) in methanol (25 mL) in a round-bottom flask.
-
Carefully add 10% Pd/C (0.1 g, 10 wt%).
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate in vacuo to yield the deprotected product.[2] Further purification may be performed if necessary.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Protocol 1: Low yield of mono-benzylated product | Formation of di-benzylated product. | Use a larger excess of 1,6-hexanediol (e.g., 3-4 equivalents). |
| Incomplete reaction. | Ensure anhydrous conditions and active NaH. | |
| Protocol 2: Incomplete tosylation | Inactive TsCl or pyridine. | Use freshly opened or purified reagents. |
| Steric hindrance. | Increase reaction time and/or temperature slightly. | |
| Protocol 3: Low yield of O-alkylation | Poor nucleophilicity of the phenol. | Use a stronger base (e.g., Cs₂CO₃). |
| Deactivated tosylate. | Use freshly prepared tosylate. | |
| Protocol 4: Incomplete deprotection | Catalyst poisoning. | Ensure the starting material is pure. Use a fresh batch of catalyst. |
| Insufficient hydrogen pressure. | Use a hydrogenation apparatus with higher pressure. |
Conclusion
6-(Benzyloxy)hexan-1-ol is a highly practical and versatile linker precursor for the construction of bivalent ligands. Its straightforward synthesis and orthogonal protecting group strategy allow for the controlled and sequential attachment of two different pharmacophores. The inherent flexibility and defined length of the six-carbon chain provide a solid foundation for optimizing the binding affinity and pharmacological profile of the resulting bivalent molecules. The protocols detailed herein offer a robust starting point for researchers in drug discovery and chemical biology to explore the potential of bivalent ligands in their respective fields.
References
-
PatSnap. (2025). How Alkyls Influence Medicinal Chemistry Developments?. Retrieved from [Link]
-
ChemHelpASAP. (2018, December 31). benzyl ether cleavage [Video]. YouTube. [Link]
-
The Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]
-
ResearchGate. (2016). A simple method for chemoselective phenol alkylation. Retrieved from [Link]
-
ChemRxiv. (n.d.). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. Retrieved from [Link]
Sources
Application Notes and Protocols for the Utilization of 6-(Benzyloxy)hexan-1-ol in the Synthesis of Prostaglandin Analogues
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 6-(benzyloxy)hexan-1-ol as a key starting material in the synthesis of active pharmaceutical ingredients (APIs), with a particular focus on prostaglandin analogues such as Latanoprost. The protocols herein detail a robust synthetic pathway to a crucial ω-chain intermediate, a fundamental building block in the total synthesis of these therapeutic agents.
Introduction: The Strategic Importance of 6-(Benzyloxy)hexan-1-ol
6-(Benzyloxy)hexan-1-ol is a versatile bifunctional molecule that serves as an invaluable building block in complex organic synthesis. Its structure incorporates a primary alcohol, amenable to a variety of oxidative transformations, and a benzyl-protected hydroxyl group. This differential protection strategy is paramount in multi-step syntheses, allowing for the selective manipulation of one functional group while the other remains inert. The six-carbon chain of this molecule provides the requisite backbone for the ω-side chain of several prostaglandin F2α analogues, which are clinically significant in the treatment of glaucoma and ocular hypertension.[1]
The benzyl ether serves as a robust protecting group, stable to a wide range of reaction conditions, yet readily removable in the final stages of a synthesis via catalytic hydrogenation.[2] This combination of features makes 6-(benzyloxy)hexan-1-ol an economically and synthetically advantageous starting material for the construction of complex pharmaceutical intermediates.
Retrosynthetic Strategy: Deconstruction of a Prostaglandin F2α Analogue
A common and effective strategy for the total synthesis of prostaglandins, pioneered by E.J. Corey, involves the convergent coupling of three key fragments: the cyclopentanone core (often in the form of the "Corey aldehyde"), the α-side chain, and the ω-side chain.[3] Our synthetic approach leverages this logic, targeting a versatile ω-side chain intermediate derived from 6-(benzyloxy)hexan-1-ol.
The following retrosynthetic analysis illustrates the disassembly of a Latanoprost-like target molecule to reveal the pivotal role of our starting material.
This analysis highlights that the ω-side chain can be installed via a Wittig or Horner-Wadsworth-Emmons reaction.[4][5] The requisite aldehyde, 6-(benzyloxy)hexanal, is directly accessible through the oxidation of 6-(benzyloxy)hexan-1-ol.
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a key ω-side chain precursor from 6-(benzyloxy)hexan-1-ol.
Step 1: Oxidation of 6-(Benzyloxy)hexan-1-ol to 6-(Benzyloxy)hexanal
The conversion of the primary alcohol to an aldehyde is a critical step that must be performed under mild conditions to prevent over-oxidation to the carboxylic acid. The Dess-Martin periodinane (DMP) oxidation is an excellent choice due to its high selectivity, mild reaction conditions, and compatibility with various functional groups.[6][7]
Protocol: Dess-Martin Oxidation
-
To a solution of 6-(benzyloxy)hexan-1-ol (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) at room temperature, add Dess-Martin periodinane (1.2 eq.) in one portion.
-
Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC) (Eluent: 20% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 v/v).
-
Stir the biphasic mixture until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude aldehyde is typically of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel.
| Reagent/Parameter | Molar Eq. | Molecular Weight ( g/mol ) | Concentration | Notes |
| 6-(Benzyloxy)hexan-1-ol | 1.0 | 208.29 | 0.2 M in DCM | Starting material |
| Dess-Martin Periodinane | 1.2 | 424.14 | - | Added as a solid |
| Dichloromethane (DCM) | - | 84.93 | - | Anhydrous |
| Temperature | - | - | Room Temp. | Mild conditions prevent side reactions |
| Expected Yield | - | - | - | >95% |
Step 2: Synthesis of the ω-Chain via Wittig Reaction
The Wittig reaction is a powerful method for the formation of alkenes from aldehydes and phosphonium ylides.[8] In this step, 6-(benzyloxy)hexanal is coupled with a suitable phosphonium ylide to construct the core of the ω-side chain. For the synthesis of a Latanoprost intermediate, the ylide would be derived from (4-carboxybutyl)triphenylphosphonium bromide. For simplicity, this protocol will exemplify the reaction with a generic alkyl phosphonium salt.
Protocol: Wittig Reaction
-
Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend the desired (alkyl)triphenylphosphonium bromide (1.1 eq.) in anhydrous tetrahydrofuran (THF, 0.3 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.05 eq.), dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Wittig Reaction: Cool the ylide solution back down to 0 °C.
-
Add a solution of 6-(benzyloxy)hexanal (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC for the consumption of the aldehyde.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the protected ω-side chain.
Step 3: Deprotection of the Benzyl Ether
The final step in the synthesis of our target intermediate is the removal of the benzyl protecting group to unveil the free hydroxyl group. Catalytic transfer hydrogenation is a mild and efficient method for this transformation, avoiding the need for high-pressure hydrogenation equipment.[2][9]
Protocol: Benzyl Ether Deprotection
-
Dissolve the protected ω-side chain (1.0 eq.) in a suitable solvent such as ethanol or methanol.
-
To this solution, add palladium on carbon (10% Pd/C, 0.1 eq. by weight).
-
Add a hydrogen donor, such as ammonium formate (5.0 eq.) or cyclohexene.
-
Heat the reaction mixture to reflux and monitor by TLC for the disappearance of the starting material.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by flash column chromatography to yield the final ω-side chain intermediate.
Conclusion
The protocols detailed in these application notes demonstrate a reliable and efficient synthetic route to a key ω-side chain intermediate for prostaglandin synthesis, starting from the readily available 6-(benzyloxy)hexan-1-ol. The strategic use of the benzyl ether protecting group, coupled with well-established and high-yielding chemical transformations, provides a robust foundation for the synthesis of complex active pharmaceutical ingredients. The mild conditions and high selectivity of the described reactions make this pathway amenable to scale-up and applicable to a variety of prostaglandin targets.
References
-
Organic Chemistry Portal. (n.d.). Protecting Groups: Benzyl Ethers. Retrieved from [Link]
- Roush, W. R., & Palkowitz, A. D. (1987). Acyclic diastereoselective synthesis of the C(19)-C(29) segment of the rifamycins. The Journal of Organic Chemistry, 52(3), 316-324.
- Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156.
-
Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
- Reddy, B. M., & Sreekanth, P. M. (2005). An efficient and selective removal of O-benzyl protective groups by catalytic transfer hydrogenation over nano-crystalline Mg–Al–hydrotalcite-supported palladium. Tetrahedron Letters, 46(29), 4843-4846.
- Sharif, N. A., Kelly, C. R., & Crider, J. Y. (2003). Latanoprost (Xalatan®) and related prostaglandin F2α analogs. In Glaucoma (pp. 211-233). Springer, Berlin, Heidelberg.
- Mandal, P. K., & McMurray, J. S. (2007). In Situ Generation of H2 by Triethylsilane/Palladium Chloride for the Reduction of Functional Groups. The Journal of Organic Chemistry, 72(17), 6599-6601.
-
Master Organic Chemistry. (2020). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]
- Anwar, M., & Khan, S. A. (1989). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Canadian Journal of Chemistry, 67(11), 1845-1848.
- Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical reviews, 89(4), 863-927.
- Nicolaou, K. C., & Sorensen, E. J. (1996).
- Corey, E. J., & Suggs, J. W. (1975). Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron letters, 16(31), 2647-2650.
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]
-
Wikipedia. (2023). Wittig reaction. Retrieved from [Link]
- Kawauchi, G., Umemiya, S., Taniguchi, T., Monde, K., & Hayashi, Y. (2018). Enantio‐and Diastereoselective Synthesis of Latanoprost using an Organocatalyst. Chemistry–A European Journal, 24(33), 8409-8414.
- Prévost, S., Thai, K., Schützenmeister, N., Coulthard, G., Erb, W., & Aggarwal, V. K. (2015).
- Zanoni, G., D'Alfonso, A., Porta, A., Feliciani, L., Nolan, S. P., & Vidari, G. (2010). The Meyer–Schuster rearrangement: a new synthetic strategy leading to prostaglandins and their drug analogs, Bimatoprost and Latanoprost. Tetrahedron, 66(38), 7472-7478.
- Resul, B., Stjernschantz, J., No, K., Liljebris, C., Selen, G., Astin, M., ... & Bito, L. Z. (1993). Phenyl-substituted prostaglandin F2. alpha. analogs: potent and selective antiglaucoma agents. Journal of medicinal chemistry, 36(2), 243-248.
- Bhalerao, U. T., & Rapoport, H. (1971). Stereospecific synthesis of trisubstituted olefins. Journal of the American Chemical Society, 93(19), 4835-4840.
- Corey, E. J., & Fuchs, P. L. (1972). A new synthetic method for the conversion of aldehydes into terminal acetylenes. Tetrahedron Letters, 13(36), 3769-3772.
-
Wikipedia. (2023). Dess–Martin oxidation. Retrieved from [Link]
-
YouTube. (2020, November 3). Wittig Reaction Experiment Part 2: Reaction and Product Isolation. Retrieved from [Link]
-
YouTube. (2016, January 16). Oxidation of Alcohols to Aldehyde Ketone and Carboxylic Acid. Retrieved from [Link]
-
YouTube. (2019, January 9). making phosphonium salts. Retrieved from [Link]
-
YouTube. (2020, March 27). Wittig reaction for alkene synthesis. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Wittig Reaction. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Swern oxidation. Retrieved from [Link]
- Corey, E. J. (1989). The logic of chemical synthesis. John Wiley & Sons.
-
Organic Chemistry Portal. (n.d.). Corey-Fuchs Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Corey–Fuchs reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
YouTube. (2020, July 20). Corey-House Synthesis | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 14). 19.4: Oxidation of Aldehydes and Ketones. Retrieved from [Link]
-
Master Organic Chemistry. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]
-
YouTube. (2023, November 20). Dess-Martin-Periodinane oxidation. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Alcohol to Aldehyde. Retrieved from [Link]
-
Chemistry Hall. (2021, March 31). The Swern Oxidation: Mechanism and Features. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Retrieved from [Link]
-
ResearchGate. (2015, August 6). Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para‐Methoxybenzyl (PMB) Ethers. Retrieved from [Link]
-
The Journal of Organic Chemistry. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. Retrieved from [Link]
-
Canadian Science Publishing. (1989). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Retrieved from [Link]
-
PMC - NIH. (n.d.). CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST. Retrieved from [Link]
-
ResearchGate. (n.d.). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 3. ia601303.us.archive.org [ia601303.us.archive.org]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 7. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(Benzyloxy)hexan-1-ol
Welcome to the technical support guide for the synthesis of 6-(benzyloxy)hexan-1-ol. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side products encountered during the synthesis, providing in-depth explanations and actionable troubleshooting protocols.
The most prevalent method for synthesizing 6-(benzyloxy)hexan-1-ol is the Williamson ether synthesis.[1][2] This SN2 reaction involves the deprotonation of a primary alcohol, 1,6-hexanediol, to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, such as benzyl bromide or benzyl chloride.[1][2][3] While effective, this method can lead to several side products, impacting yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My primary side product is 1,6-bis(benzyloxy)hexane. How can I improve the selectivity for the mono-benzylated product?
Q: I'm observing a significant amount of the di-benzylated byproduct, 1,6-bis(benzyloxy)hexane, in my reaction mixture. What causes this, and how can I minimize its formation?
A: The formation of 1,6-bis(benzyloxy)hexane is a classic example of over-alkylation in this synthesis.
-
Why It Happens (Causality): The synthesis begins by deprotonating 1,6-hexanediol with a base to form a mono-alkoxide. This alkoxide then reacts with benzyl halide to produce the desired 6-(benzyloxy)hexan-1-ol. However, the hydroxyl group of the product is also susceptible to deprotonation by the base present in the reaction mixture. This newly formed alkoxide of the product can then react with another molecule of benzyl halide, leading to the di-substituted side product. The relative rates of the first and second benzylation reactions determine the product distribution.
-
How to Fix It (Troubleshooting Protocol): To favor the formation of the mono-benzylated product, the key is to manipulate the reaction conditions to make the first benzylation significantly more probable than the second.
-
Control Stoichiometry: Use a molar excess of 1,6-hexanediol relative to the benzyl halide. A common starting point is to use 2 to 4 equivalents of the diol. This statistical advantage increases the likelihood that the benzyl halide will encounter an unreacted diol molecule rather than the mono-benzylated product.
-
Slow Addition of Alkyl Halide: Add the benzyl halide dropwise to the reaction mixture containing the 1,6-hexanediol and base over an extended period. This technique maintains a low concentration of the benzyl halide, further favoring the reaction with the more abundant 1,6-hexanediol.
-
Choice of Base and Solvent: Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is standard.[3] The base should be sufficient to deprotonate only one equivalent of the diol. Carefully controlling the stoichiometry of the base is crucial.
-
| Parameter | Standard Protocol | Optimized for Mono-alkylation |
| 1,6-Hexanediol (equiv.) | 1.0 | 2.0 - 4.0 |
| Benzyl Halide (equiv.) | 1.0 - 1.2 | 1.0 |
| Base (e.g., NaH) (equiv.) | 1.0 - 1.2 | 1.0 |
| Addition of Benzyl Halide | Added at once | Slow, dropwise addition |
| Reaction Temperature | Room Temp to 60 °C | 0 °C to Room Temp |
Issue 2: My yield is low, and I have a significant amount of unreacted 1,6-hexanediol.
Q: After workup, I'm recovering a large amount of my starting diol. What could be causing the incomplete reaction?
A: Incomplete reaction can stem from several factors, primarily related to the generation and stability of the alkoxide nucleophile.
-
Why It Happens (Causality): The Williamson ether synthesis relies on the formation of a potent alkoxide nucleophile.[2] If the base is not strong enough, is deactivated, or is used in insufficient quantity, the deprotonation of 1,6-hexanediol will be incomplete. Moisture in the reagents or solvent can also quench the base (especially reactive ones like NaH) and the alkoxide, hindering the reaction.
-
How to Fix It (Troubleshooting Protocol):
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. If using a solvent like THF, it's best to distill it from a suitable drying agent (e.g., sodium/benzophenone) immediately before use.
-
Verify Base Activity and Stoichiometry: Use a fresh, high-quality batch of the base. For sodium hydride, this often means using it from a newly opened container or washing a mineral oil dispersion with dry hexanes before use. Ensure at least one full equivalent of the active base is used.
-
Allow Sufficient Time for Deprotonation: Before adding the benzyl halide, allow the base and 1,6-hexanediol to stir together for an adequate amount of time (e.g., 30-60 minutes) to ensure complete formation of the alkoxide. You can often observe the cessation of hydrogen gas evolution when using NaH.
-
Consider a Phase-Transfer Catalyst: In biphasic systems (e.g., using aqueous NaOH), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be employed to shuttle the hydroxide ion into the organic phase or the alkoxide into the phase with the benzyl halide, thereby facilitating the reaction.
-
Issue 3: I'm observing an unexpected side product with a similar polarity to my desired product, making purification difficult.
Q: My column chromatography is not giving clean separation. I suspect a side product with a similar structure to 6-(benzyloxy)hexan-1-ol. What could it be?
A: A possible, though less common, side product could be benzyl alcohol and other benzyl-derived impurities.
-
Why It Happens (Causality): If the reaction is run at high temperatures or for prolonged periods, especially with certain bases, side reactions involving the benzyl halide can occur.[2] For instance, elimination reactions can be competitive, though less likely with a primary halide like benzyl bromide.[4] More plausibly, if any moisture is present, the base can react with it to form hydroxide, which can then attack the benzyl halide to produce benzyl alcohol.
-
How to Fix It (Troubleshooting Protocol):
-
Control Reaction Temperature: Lowering the reaction temperature generally favors the SN2 substitution over competing elimination or decomposition pathways.[4] Running the reaction at room temperature or slightly above is often sufficient.
-
Purification Strategy:
-
Column Chromatography: A well-packed silica gel column with a shallow solvent gradient (e.g., starting with pure hexane and gradually increasing the ethyl acetate concentration) can often resolve closely related compounds.
-
Acid-Base Extraction: If benzyl alcohol is a significant impurity, a wash with a dilute aqueous base (like 5% NaOH) during the workup can help remove some of it by deprotonating the alcohol and making it water-soluble. However, this may not be effective for removing all of it from an organic layer.
-
-
Visualizing the Reaction Pathway and Side Reactions
The following diagram illustrates the primary reaction for the synthesis of 6-(benzyloxy)hexan-1-ol and the major side reaction leading to the di-benzylated product.
Caption: Reaction scheme for the synthesis of 6-(benzyloxy)hexan-1-ol.
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
-
MDPI. (n.d.). (S,Z)-1,4-Bis(benzyloxy)hexa-3,5-dien-2-ol. [Link]
-
LookChem. (n.d.). Cas 123826-83-5,1,6-bis(benzyloxy)hexane. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]
Sources
Technical Support Center: Purification of 6-(Benzyloxy)hexan-1-ol
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and practical solutions for a common challenge in synthetic chemistry: the removal of dibenzyl ether as a byproduct from the synthesis of 6-(benzyloxy)hexan-1-ol. This document is intended for researchers, scientists, and professionals in drug development who encounter this purification challenge.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I've synthesized 6-(benzyloxy)hexan-1-ol and my crude product is contaminated with a significant amount of dibenzyl ether. Why does this byproduct form?
A: The formation of dibenzyl ether is a classic side reaction encountered during the Williamson ether synthesis, a common method for preparing compounds like 6-(benzyloxy)hexan-1-ol.[1] This synthesis typically involves the reaction of an alkoxide with an alkyl halide.
In the synthesis of 6-(benzyloxy)hexan-1-ol, you might be reacting the monosodium salt of 1,6-hexanediol with benzyl bromide. However, if benzyl alcohol is used as a solvent or is present as a starting material to form a benzyl alkoxide, it can compete in the reaction. The benzyl alkoxide nucleophile can attack another molecule of benzyl bromide, leading to the formation of dibenzyl ether via an SN2 mechanism.[2]
Caption: Mechanism of byproduct formation.
Q2: What are the key differences between 6-(benzyloxy)hexan-1-ol and dibenzyl ether that I can use for separation?
A: The primary difference to exploit is polarity. 6-(Benzyloxy)hexan-1-ol possesses a terminal hydroxyl (-OH) group, which can participate in hydrogen bonding.[3] This makes it significantly more polar than dibenzyl ether, which only has an ether linkage and lacks hydrogen bond-donating capabilities. This polarity difference is the cornerstone of a successful separation using column chromatography.[4]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Group | Polarity |
| 6-(Benzyloxy)hexan-1-ol | C₁₃H₂₀O₂ | 208.30[5] | Alcohol (-OH) | High |
| Dibenzyl Ether | C₁₄H₁₄O | 198.26[6] | Ether (-O-) | Low |
Q3: What is the most effective method for separating these two compounds on a lab scale?
A: Flash column chromatography is the most reliable and efficient method for this separation.[7] The stationary phase, typically silica gel, is highly polar. Due to its higher polarity and ability to hydrogen bond, 6-(benzyloxy)hexan-1-ol will adhere more strongly to the silica gel. The less polar dibenzyl ether will have a weaker interaction and will therefore elute from the column much faster with a less polar mobile phase.[4][8]
Caption: Workflow for chromatographic separation.
Q4: I'm still struggling with the column chromatography. Can you provide some troubleshooting tips?
A: Absolutely. If your separation is not clean, consider the following points:
-
Solvent System Optimization: Before running a large column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture where the dibenzyl ether has an Rf (retention factor) of ~0.4-0.5 and the 6-(benzyloxy)hexan-1-ol has an Rf of ~0.1-0.2. This separation in Rf is crucial for a good column separation.
-
Suggested Starting Solvent Systems:
-
Ethyl Acetate / Hexanes
-
Diethyl Ether / Hexanes[9]
-
Dichloromethane / Hexanes
-
-
-
Gradient Elution: A common mistake is using a single solvent system (isocratic elution) that is too polar. This will cause both compounds to elute too quickly and together. Instead, use a gradient elution:
-
Start with a low-polarity mobile phase (e.g., 5-10% ethyl acetate in hexanes) to cleanly elute the non-polar dibenzyl ether.
-
Once the dibenzyl ether has been collected (monitor fractions by TLC), gradually increase the polarity of the mobile phase (e.g., to 20-30% ethyl acetate in hexanes) to elute your desired product, 6-(benzyloxy)hexan-1-ol.
-
-
Column Dimensions and Loading: Do not overload the column. A general rule of thumb is to use a mass of silica gel that is 50-100 times the mass of your crude product.[4] The sample should be loaded onto the column in a minimal amount of solvent as a concentrated band.
Q5: Is it possible to use distillation instead of chromatography?
A: While theoretically possible, distillation is likely to be ineffective for this specific separation. The boiling point of dibenzyl ether is approximately 298 °C at atmospheric pressure. 6-(Benzyloxy)hexan-1-ol, due to its higher molecular weight and hydrogen bonding capabilities, will have a significantly higher boiling point.[3] While their boiling points are different, they are both very high, and distillation at atmospheric pressure may lead to decomposition.
Fractional distillation under high vacuum could potentially work, but achieving high purity would be challenging and require specialized equipment.[10] For laboratory-scale purification, column chromatography is far more practical and effective.[11]
Detailed Experimental Protocol: Flash Column Chromatography
This protocol outlines a standard procedure for the purification of 6-(benzyloxy)hexan-1-ol from dibenzyl ether.
1. Preparation of the Slurry:
- In a beaker, add 100 g of silica gel for every 1-2 g of crude product to be purified.
- Add your initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexanes) to the silica gel to form a free-flowing slurry.
2. Packing the Column:
- Secure a glass chromatography column vertically. Ensure the stopcock is closed.
- Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
- Pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and remove air bubbles.
- Open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.
3. Loading the Sample:
- Dissolve your crude product in a minimal amount of dichloromethane or the eluting solvent.
- Carefully add the concentrated sample solution to the top of the silica bed using a pipette.
- Open the stopcock and allow the sample to absorb onto the silica. Add a small layer of sand on top of the silica bed to prevent disruption during solvent addition.
4. Elution and Fraction Collection:
- Carefully fill the column with the initial low-polarity eluent (5% EtOAc/Hexanes).
- Begin collecting fractions. Use TLC to analyze the fractions for the presence of dibenzyl ether.
- Once the dibenzyl ether has completely eluted, switch to a more polar solvent system (e.g., 20% EtOAc/Hexanes).
- Continue collecting and analyzing fractions until all the 6-(benzyloxy)hexan-1-ol has been eluted.
5. Product Isolation:
- Combine the pure fractions containing your desired product.
- Remove the solvent using a rotary evaporator to yield purified 6-(benzyloxy)hexan-1-ol.[12]
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]
- Google Patents. (1951).
-
Difford's Guide. Distillation - The science of distillation. [Link]
-
Reddit. (2014). Separation of a mixture via column chromatography. [Link]
- Google Patents. (1997). US5670029A - Process for the separation of a mixture of benzyl chloride, benzyl alcohol, dibenzyl ether and aqueous hydrochloric acid.
-
University of California, Los Angeles. Column chromatography. [Link]
- European Patent Office. (1994).
-
Chemistry LibreTexts. (2021). 2.2: Distillation. [Link]
-
PubChem. Dibenzyl ether. [Link]
-
Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
Nedstar. (2025). The art of alcohol distillation. [Link]
-
Columbia University. Column chromatography. [Link]
-
ORBi. SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL) - ORBi. [Link]
-
Purdue University. Alcohols and Ethers. [Link]
-
YouTube. (2023). A : Diphenyl ether is prepared by Williamson synthesis . R :This reaction generally proceed by S.... [Link]
-
Ataman Kimya. DIBENZYL ETHER. [Link]
-
Master Organic Chemistry. (2015). Elimination Reactions of Alcohols. [Link]
-
ResearchGate. (2021). Simple method for separation of dichloromethane and dibenzylether?. [Link]
-
Organic Syntheses. 3-benzyloxy-2-methyl propanoate. [Link]
-
YouTube. (2022). Chemical/Laboratory Techniques: Column Chromatography. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Alcohols and Ethers [chemed.chem.purdue.edu]
- 4. web.uvic.ca [web.uvic.ca]
- 5. 6-Benzyloxy-1-hexanol 95% | CAS: 71126-73-3 | AChemBlock [achemblock.com]
- 6. atamankimya.com [atamankimya.com]
- 7. m.youtube.com [m.youtube.com]
- 8. columbia.edu [columbia.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. nedstar.com [nedstar.com]
- 11. US2556248A - Ether purification by distillation and adsorption - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Strategic Guide to Diol Protection: Comparing Benzyl and Silyl Ethers in Complex Synthesis
In the landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving target molecules with precision and high yield. For researchers, scientists, and drug development professionals, the selective masking of hydroxyl groups in diols is a frequent and critical challenge. The choice of protecting group can dictate the feasibility of subsequent transformations and the overall efficiency of a synthetic route. Among the arsenal of available options, benzyl ethers and silyl ethers stand out as two of the most versatile and widely employed classes.
This guide provides an in-depth, objective comparison of benzyl and silyl ether protecting groups for diols, moving beyond a simple catalog of reagents to explain the causality behind experimental choices. We will explore their respective mechanisms, stability profiles, and deprotection strategies, supported by experimental data and protocols to inform your synthetic planning.
The Benzyl Ether Protecting Group: A Robust and Reliable Workhorse
Benzyl (Bn) ethers are a cornerstone of hydroxyl protection, valued for their general stability across a wide range of reaction conditions. Their formation and cleavage are well-understood, making them a reliable choice in many synthetic contexts.
Mechanism of Protection and Deprotection
Protection of an alcohol as a benzyl ether is most commonly achieved through a Williamson ether synthesis.[1][2] This involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes an SN2 reaction with benzyl bromide or chloride.[2] For substrates sensitive to strongly basic conditions, alternative methods like the use of benzyl trichloroacetimidate under acidic conditions are available.[1]
The key to the benzyl group's utility lies in its unique deprotection pathways. The most common and mildest method is catalytic hydrogenolysis.[1][2] In the presence of a palladium catalyst and a hydrogen source, the C-O bond is cleaved, regenerating the alcohol and producing toluene as a byproduct.[1] This method is highly chemoselective, though it is incompatible with other reducible functional groups like alkenes or alkynes in the molecule.[2]
Alternatively, dissolving metal reductions, such as with sodium in liquid ammonia (Birch reduction conditions), can also cleave benzyl ethers.[2] For electron-rich derivatives like the p-methoxybenzyl (PMB) ether, oxidative deprotection with reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) offers an orthogonal and mild cleavage strategy.[1][3]
Caption: General workflow for the protection and deprotection of alcohols using benzyl ethers.
The Silyl Ether Protecting Group: Tunable Stability and Mild Cleavage
Silyl ethers offer a powerful alternative to benzyl ethers, with their stability and reactivity being highly tunable based on the steric bulk of the substituents on the silicon atom. This class of protecting groups is particularly advantageous for its mild, non-reductive cleavage conditions.
Mechanism of Protection and Deprotection
The most common method for forming silyl ethers involves the reaction of an alcohol with a silyl chloride, such as tert-butyldimethylsilyl chloride (TBDMS-Cl), in the presence of a mild base like imidazole in a polar aprotic solvent like DMF.[2][4] The imidazole acts as both a base and a transfer agent for the silyl group.[4] The steric hindrance of the silylating agent plays a crucial role in the selective protection of diols, often favoring the less sterically hindered hydroxyl group.[5]
The cleavage of silyl ethers is their most defining feature. Due to the exceptionally high bond energy of the silicon-fluoride bond, fluoride ion sources are the reagents of choice for deprotection.[6] Tetra-n-butylammonium fluoride (TBAF) is the most common reagent for this purpose, offering mild and highly selective cleavage.[4][7] This allows for the removal of silyl ethers without affecting a wide range of other functional groups, including benzyl ethers.
The stability of silyl ethers is directly related to the steric bulk of the alkyl groups on the silicon atom. The general order of stability to acid hydrolysis is: TMS (trimethylsilyl) < TES (triethylsilyl) < TBDMS (tert-butyldimethylsilyl) < TIPS (triisopropylsilyl) < TBDPS (tert-butyldiphenylsilyl).[5] This predictable trend allows for the strategic use of different silyl ethers in a single molecule, enabling selective deprotection.
Caption: General workflow for the protection and deprotection of alcohols using silyl ethers.
Head-to-Head Comparison: Benzyl vs. Silyl Ethers
The choice between benzyl and silyl ethers is dictated by the specific demands of the synthetic route. Their orthogonal nature is a key advantage, allowing for the presence of both groups in a molecule and their selective removal.[8]
| Feature | Benzyl (Bn) Ether | Silyl (e.g., TBDMS) Ether | Causality and Field Insights |
| Protection Conditions | Strong base (e.g., NaH), BnBr; or acidic conditions (benzyl trichloroacetimidate).[1] | Mild base (e.g., imidazole), TBDMS-Cl.[4] | Silyl ether formation is generally milder and more functional group tolerant. The strong base used for benzylation can be problematic for base-sensitive substrates. |
| Stability to Acid | Generally stable, except to very strong acids.[2] | Labile, stability increases with steric bulk (TBDMS > TMS).[5] | Benzyl ethers are preferred when subsequent steps involve acidic conditions that would cleave a silyl ether. |
| Stability to Base | Very stable. | Stable to most non-nucleophilic bases. | Both are generally stable to common basic conditions, although very strong bases can affect silyl ethers. |
| Deprotection Conditions | Catalytic hydrogenolysis (H₂, Pd/C); dissolving metal reduction (Na, NH₃).[2] | Fluoride source (e.g., TBAF); acidic conditions.[4][7] | The deprotection methods are orthogonal. Hydrogenolysis is clean but incompatible with reducible groups. Fluoride-mediated cleavage is mild and highly selective. |
| Orthogonality | High. Can be cleaved in the presence of silyl ethers. | High. Can be cleaved in the presence of benzyl ethers. | This orthogonality is a major strategic advantage in complex syntheses, allowing for differential protection of multiple hydroxyl groups.[8] |
| Selectivity for Diols | Can be selective with careful choice of base and reaction conditions.[1] | Highly selective for the less sterically hindered hydroxyl group.[5] | Silylating agents are highly sensitive to steric hindrance, making them excellent for achieving high regioselectivity in diol protection. |
Experimental Protocols
To provide a practical context, the following are representative, self-validating protocols for the protection and deprotection of a model diol, (±)-1-phenyl-1,2-ethanediol.
Protocol 1: Monobenzylation of (±)-1-phenyl-1,2-ethanediol
Objective: To selectively protect the primary hydroxyl group of the diol.
-
Preparation: To a stirred suspension of NaH (60% dispersion in mineral oil, 0.44 g, 11 mmol, 1.1 equiv) in anhydrous THF (20 mL) at 0 °C under an inert atmosphere, add a solution of (±)-1-phenyl-1,2-ethanediol (1.38 g, 10 mmol) in anhydrous THF (10 mL) dropwise.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then add benzyl bromide (1.2 mL, 10.1 mmol, 1.01 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours.
-
Workup: Carefully quench the reaction by the dropwise addition of water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired monobenzylated product.
Protocol 2: Monosilylation of (±)-1-phenyl-1,2-ethanediol with TBDMS-Cl
Objective: To selectively protect the primary hydroxyl group of the diol.
-
Preparation: Dissolve (±)-1-phenyl-1,2-ethanediol (1.38 g, 10 mmol) and imidazole (0.75 g, 11 mmol, 1.1 equiv) in anhydrous DMF (20 mL) at room temperature under an inert atmosphere.
-
Reaction: Add tert-butyldimethylsilyl chloride (1.58 g, 10.5 mmol, 1.05 equiv) in one portion. Stir the mixture at room temperature for 4 hours.
-
Workup: Pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 30 mL). Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired monosilylated product.
Protocol 3: Deprotection of a Benzyl Ether via Hydrogenolysis
-
Preparation: Dissolve the benzyl-protected alcohol (1 mmol) in methanol or ethyl acetate (10 mL).
-
Reaction: Add 10% Pd/C (10 mol% Pd) to the solution. Purge the flask with H₂ gas and maintain a hydrogen atmosphere (balloon pressure is sufficient). Stir vigorously at room temperature until TLC analysis indicates complete consumption of the starting material (typically 2-12 hours).
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate in vacuo to yield the deprotected alcohol.
Protocol 4: Deprotection of a TBDMS Ether with TBAF
-
Preparation: Dissolve the TBDMS-protected alcohol (1 mmol) in anhydrous THF (10 mL) at room temperature.
-
Reaction: Add a 1.0 M solution of TBAF in THF (1.1 mL, 1.1 mmol, 1.1 equiv) dropwise. Stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material (typically 1-4 hours).
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution (10 mL). Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: If necessary, purify the crude product by flash column chromatography.
Conclusion: A Strategic Choice for Synthetic Success
Both benzyl and silyl ethers are powerful tools for the protection of diols, each with a distinct set of advantages. Benzyl ethers offer robustness, particularly towards acidic conditions, while silyl ethers provide tunable stability and exceptionally mild fluoride-based deprotection. The high degree of orthogonality between these two protecting groups makes their combined use a potent strategy in complex molecule synthesis.[8] Ultimately, the optimal choice depends on a careful analysis of the entire synthetic route, considering the compatibility of all functional groups with the planned reaction conditions. By understanding the underlying principles of their reactivity and stability, researchers can confidently select the most appropriate protecting group to navigate the challenges of modern organic synthesis.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
University of Guelph. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Wuts, P. G. M. (n.d.). Protecting Groups. Retrieved from [Link]
-
Jensen, K. J. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 96–103. [Link]
- Google Patents. (2018). EP3521279A1 - Methods for protecting and deprotecting a diol group.
-
Caddick, S., de la Torre, M. C., & Puy, J. Y. (2001). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. Organic Letters, 3(5), 729–731. [Link]
-
Gill, A. M., & Woerpel, K. A. (2014). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. The Journal of Organic Chemistry, 79(12), 5556–5573. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
-
Crimmins, M. T., & Shamszad, M. (2004). Concerning the Selective Protection of (Z)-1,5-syn-Ene-diols and (E)-1,5-anti-Ene-diols as Allylic Triethylsilyl Ethers. Organic Letters, 6(12), 1951–1954. [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
-
Crimmins, M. T., & Shamszad, M. (2004). Concerning the Selective Protection of (Z)-1,5-syn-Ene-diols and (E)-1,5-anti-Ene-diols as Allylic Triethylsilyl Ethers. Organic Letters, 6(12), 1951–1954. [Link]
-
ResearchGate. (2010). ChemInform Abstract: Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers. Retrieved from [Link]
-
Gelest. (n.d.). Silyl Groups. Retrieved from [Link]
-
ResearchGate. (2021). Deprotection of silyl ether by TBAF. Retrieved from [Link]
-
Chem-Station. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]
-
UvA-DARE (Digital Academic Repository). (2021). Exploring Silyl Protecting Groups for the Synthesis of Carbon Nanohoops. Retrieved from [Link]
-
National Institutes of Health. (2011). Chemoselective Deprotection of Triethylsilyl Ethers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Retrieved from [Link]
-
ResearchGate. (2007). Deprotection of Benzyl and p-Methoxybenzyl Ethers by Chlorosulfonyl Isocyanate—Sodium Hydroxide. Retrieved from [Link]
-
ResearchGate. (2004). Protecting Groups Transfer: Unusual Method of Removal of Tr and Tbdms Groups by Transetherification. Retrieved from [Link]
Sources
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 8. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC, GC, and TLC for Purity Analysis of Synthesized 6-(Benzyloxy)hexan-1-ol
For researchers, scientists, and professionals in drug development, the meticulous confirmation of a synthesized compound's purity is a non-negotiable cornerstone of scientific integrity. This guide provides an in-depth technical comparison of three common chromatographic techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC)—for the purity analysis of synthesized 6-(benzyloxy)hexan-1-ol. This analysis is grounded in the context of its common synthesis route, potential impurities, and the inherent strengths and limitations of each analytical method.
Introduction: The Significance of Purity in the Synthesis of 6-(Benzyloxy)hexan-1-ol
6-(Benzyloxy)hexan-1-ol is a valuable bifunctional molecule, often used as a linker or building block in the synthesis of more complex chemical entities. Its synthesis, commonly achieved via the Williamson ether synthesis, involves the reaction of 1,6-hexanediol with a benzyl halide (e.g., benzyl bromide) in the presence of a base.[1][2] While effective, this reaction can lead to a profile of impurities that must be identified and quantified to ensure the quality of the final product.
Potential Impurities in the Synthesis of 6-(Benzyloxy)hexan-1-ol:
-
Unreacted Starting Materials: 1,6-hexanediol and benzyl bromide.
-
Byproducts of the Benzylating Agent: Benzyl alcohol (due to hydrolysis) and dibenzyl ether (from self-condensation).
-
Over-alkylation Product: 1,6-bis(benzyloxy)hexane.
-
Solvent and Reagent Residues.
The choice of analytical technique for purity assessment is therefore critical and depends on the physicochemical properties of the target compound and its potential impurities, as well as the specific requirements of the analysis, such as sensitivity, resolution, and throughput.
Comparative Analysis of Chromatographic Techniques
This guide will now delve into a detailed comparison of HPLC, GC, and TLC for the purity analysis of 6-(benzyloxy)hexan-1-ol, complete with experimental protocols and performance data.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Compounds
HPLC is a powerful separation technique that utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. For a molecule like 6-(benzyloxy)hexan-1-ol, which possesses a non-volatile nature and a UV-active aromatic ring, reversed-phase HPLC with UV detection is the method of choice.[3][4]
The decision to employ reversed-phase HPLC is based on the polarity of 6-(benzyloxy)hexan-1-ol. The molecule has both a nonpolar aromatic benzyl group and a polar hydroxyl group, making it well-suited for separation on a nonpolar stationary phase (like C18) with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol). The benzyl group's chromophore allows for sensitive detection using a UV detector, a standard component of most HPLC systems.[5]
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 50% B
-
20-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the synthesized 6-(benzyloxy)hexan-1-ol in the initial mobile phase composition (50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.
This HPLC method is designed to be self-validating. The gradient elution ensures that impurities with a wide range of polarities, from the more polar 1,6-hexanediol to the less polar 1,6-bis(benzyloxy)hexane, are effectively separated from the main product peak. The use of a diode array detector allows for the acquisition of UV spectra for each peak, which can aid in peak identification and purity assessment by comparing them to the spectrum of the main component.
Gas Chromatography (GC): The Standard for Volatile Analytes
GC separates compounds based on their volatility and interaction with a stationary phase within a heated column.[3] While 6-(benzyloxy)hexan-1-ol has a relatively high boiling point, it is amenable to GC analysis, particularly for the detection of more volatile impurities.
GC can be a valuable complementary technique to HPLC. It excels at separating volatile and semi-volatile compounds and can provide higher resolution for these analytes compared to HPLC.[3] Potential volatile impurities from the synthesis, such as residual benzyl bromide, benzyl alcohol, and any low molecular weight side products, can be effectively detected and quantified by GC.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
Chromatographic Conditions:
-
Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 270 °C
-
Detector Temperature (FID): 300 °C
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
-
Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Thin-Layer Chromatography (TLC): A Rapid, Qualitative Tool
TLC is a simple, rapid, and inexpensive chromatographic technique used for monitoring reaction progress and for preliminary purity assessment.[8]
TLC is an indispensable tool during the synthesis of 6-(benzyloxy)hexan-1-ol to quickly assess the consumption of starting materials and the formation of the product. While not as quantitative or resolute as HPLC or GC, it provides a valuable snapshot of the reaction's progress.
Materials:
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase (Eluent): A mixture of hexanes and ethyl acetate (e.g., 70:30 v/v). The optimal ratio should be determined experimentally to achieve good separation (Rf of the product around 0.3-0.4).
-
Visualization:
-
UV Light: The aromatic benzyl group allows for visualization under short-wave UV light (254 nm), where the compound will appear as a dark spot on a fluorescent background.[9][10]
-
Staining: A potassium permanganate (KMnO4) stain can be used as a general visualizing agent for organic compounds, especially those with oxidizable functional groups like alcohols.[9]
-
The reliability of TLC is primarily qualitative. Co-spotting the sample with the starting materials can help in identifying their presence in the reaction mixture. However, the absence of multiple spots on a TLC plate does not definitively guarantee purity, as some impurities may not be visible or may co-elute with the main spot.
Performance Comparison
The following table summarizes the key performance characteristics of HPLC, GC, and TLC for the purity analysis of 6-(benzyloxy)hexan-1-ol.
| Parameter | HPLC | GC | TLC |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Adsorption on a solid stationary phase with a liquid mobile phase. |
| Primary Application | Quantitative purity determination of the main product and non-volatile impurities. | Quantitative analysis of volatile and semi-volatile impurities. | Qualitative monitoring of reaction progress and preliminary purity check. |
| Resolution | High | Very High (for volatile compounds) | Low to Moderate |
| Sensitivity (LOD) | High (ng to pg range) | Very High (pg to fg range with specific detectors) | Low (µg to ng range) |
| Analysis Time | 15-30 minutes per sample | 15-30 minutes per sample | 5-20 minutes per plate (multiple samples) |
| Quantification | Excellent | Excellent | Poor (semi-quantitative at best) |
| Instrumentation Cost | High | High | Low |
| Solvent Consumption | Moderate | Low | Low |
Visualizing the Workflow
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of 6-(benzyloxy)hexan-1-ol.
Logical Comparison of Analytical Techniques
Sources
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. helixchrom.com [helixchrom.com]
- 6. ewai-group.com [ewai-group.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Stains for Developing TLC Plates [faculty.washington.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to the Characterization of Impurities in 6-(Benzyloxy)hexan-1-ol Samples
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the purity of intermediates is paramount. 6-(Benzyloxy)hexan-1-ol, a key building block in various synthetic pathways, is no exception. The presence of impurities, even in trace amounts, can have a significant impact on the yield, purity, and safety of the final product. This guide provides an in-depth comparison of analytical techniques for the comprehensive characterization of impurities in 6-(Benzyloxy)hexan-1-ol samples, grounded in scientific principles and practical expertise.
The Genesis of Impurities in 6-(Benzyloxy)hexan-1-ol
Understanding the potential sources of impurities is the first step in developing a robust analytical strategy. The most common synthetic route to 6-(Benzyloxy)hexan-1-ol is the Williamson ether synthesis, which involves the reaction of 1,6-hexanediol with a benzyl halide (such as benzyl chloride or benzyl bromide) in the presence of a base.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
